molecular formula C7H7ClFNO B2714481 (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol CAS No. 2227848-26-0

(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Cat. No.: B2714481
CAS No.: 2227848-26-0
M. Wt: 175.59
InChI Key: UDHZNQASFFDRGK-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(5-Chloro-2-fluoro-3-pyridyl)ethanol (CAS 2227848-26-0) is a chiral pyridine derivative of high value in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate, or "chiral synthon," in the development of active pharmaceutical ingredients (APIs). Its specific stereochemistry (R-configuration) is essential for creating enantiomerically pure target molecules, as this can directly influence a drug's biological activity and pharmacokinetic profile. The core research value of this compound lies in its molecular structure, which features a chloro-fluoro-pyridine ring and a chiral ethanol moiety. This structure makes it a versatile building block for constructing more complex molecules. Pyridine derivatives analogous to this compound are employed in advanced therapeutic research, such as in the synthesis of crystalline forms of potent active compounds for the treatment of conditions like hypertension and heart failure . The compound is supplied with a guaranteed purity of 97.0% , ensuring consistency and reliability in sensitive research applications. Application Note: This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

(1R)-1-(5-chloro-2-fluoropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHZNQASFFDRGK-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(N=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Perspective on Navigating Chemical Safety

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) for Chiral Pyridine Ethanol Derivatives

For researchers, scientists, and drug development professionals, the journey from conceptualizing a novel molecule to its synthesis and application is paved with critical data points. Among the most vital of these is the Safety Data Sheet (SDS). This document is not merely a regulatory formality; it is the cornerstone of laboratory safety, risk assessment, and responsible chemical stewardship.

This guide delves into the nuances of the SDS, specifically tailored for chiral pyridine ethanol derivatives. These compounds, while promising in medicinal chemistry and materials science, carry the inherent hazards of the pyridine moiety combined with the specific, and often uncharacterized, toxicological profiles imparted by their unique stereochemistry and substitutions. We will dissect the 16-section SDS framework, not as a static checklist, but as a dynamic tool for proactive safety and emergency preparedness. The focus here is on the causality behind the data—why each section matters and how to interpret its contents to ensure a safe and compliant research environment.

The Foundation: Understanding the 16-Section SDS Framework

The globally harmonized system (GHS) provides a standardized 16-section format for SDSs to ensure consistency and ease of use for everyone from laboratory chemists to emergency first responders.[1][2][3] This structure logically progresses from identification and immediate hazards to detailed technical data and regulatory information.[4]

S1 1. Identification S2 2. Hazard(s) Identification S1->S2 S3 3. Composition/Information S2->S3 S4 4. First-Aid S5 5. Fire-Fighting S4->S5 S6 6. Accidental Release S5->S6 S7 7. Handling & Storage S8 8. Exposure Controls/PPE S7->S8 S9 9. Physical & Chemical Properties S10 10. Stability & Reactivity S9->S10 S11 11. Toxicological Information S10->S11 S12 12. Ecological Info S13 13. Disposal S12->S13 S14 14. Transport Info S13->S14 S15 15. Regulatory Info S14->S15 S16 16. Other Information S15->S16

Logical Grouping of the 16 SDS Sections. *Sections 12-15 are not enforced by OSHA.
PART I: CORE HAZARD COMMUNICATION & IDENTIFICATION

This section unequivocally identifies the chemical. For a novel chiral derivative, this includes its systematic IUPAC name, any internal research codes, and its intended use (e.g., "For research and development use only").[2][5] Crucially, it lists the supplier's contact details and an emergency phone number.[6]

  • Expert Insight: For drug development professionals shipping novel compounds to contract research organizations (CROs) or contract manufacturing organizations (CMOs), this section is the first link in the chain of custody and safety. An incorrect identifier or emergency contact can cause significant delays and safety lapses. Even for small, non-commercial quantities shipped for analysis, an SDS is required if the material is hazardous.[7]

This is arguably the most critical section for day-to-day lab work. It provides the chemical's hazard classification under GHS, signal words ("Warning" or "Danger"), hazard statements (H-statements), and precautionary statements (P-statements).[3]

For pyridine ethanol derivatives, common hazards include:

  • Skin Irritation (H315) [5][8][9]

  • Serious Eye Irritation (H319) [5][8][9]

  • May cause respiratory irritation (H335) [5][8][9]

  • Combustible Liquid (H227) or Flammable Liquid (H225) , depending on the specific derivative's flash point.[8][10]

  • The parent pyridine is often listed as Harmful if swallowed, in contact with skin or if inhaled .[10]

Table 1: Common GHS Pictograms and Hazards for Pyridine Derivatives

PictogramHazard ClassRelevance to Chiral Pyridine Ethanol Derivatives
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Exclamation Mark Represents skin/eye irritant, skin sensitizer, acute toxicity (harmful), narcotic effects, or respiratory tract irritant.[5] This is the most common pictogram for this class of compounds.
ngcontent-ng-c1989010908="" class="ng-star-inserted">
Flame Indicates a flammable or combustible liquid. Pyridine itself is highly flammable.[10][11] Ethanol derivatives may have higher flash points but should still be treated as a fire risk.

Health Hazard Indicates carcinogen, mutagen, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity. While not always present for simple derivatives, the potential for target organ damage (liver, kidneys, CNS) associated with pyridine means this must be considered.[12][13]
  • Expert Insight: The chirality of the molecule can introduce unexpected biological activity. While the immediate physical and chemical hazards may be similar to an achiral analogue, the long-term toxicological profile (Section 11) could be different. Therefore, the absence of a "Health Hazard" pictogram on an SDS for a novel chiral compound should be interpreted with caution.

This section details the chemical ingredients. For a pure research chemical, it will list the substance name and CAS number. For mixtures, it will list all hazardous components and their concentration ranges.[2]

  • Expert Insight: For novel compounds without a CAS number, this section must be as complete as possible, listing the chemical name and any known impurities.[14] This is critical for toxicological assessment; a seemingly minor impurity could be responsible for a significant portion of the observed hazard.

PART II: EMERGENCY RESPONSE PROTOCOLS

A key function of the SDS is to provide clear, immediate instructions for emergencies.

This section provides guidance for exposure via different routes (inhalation, skin, eye, ingestion).[2]

  • Inhalation: Move the person to fresh air.[5][10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[5][15] Remove contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

This section outlines suitable extinguishing media and specific hazards.

  • Suitable Extinguishers: Dry chemical, carbon dioxide, or alcohol-resistant foam.[5][13] Water spray can be used to cool containers.[16]

  • Hazardous Combustion Products: Will produce toxic fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5][8]

This provides instructions for containing and cleaning up spills.

  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as defined in Section 8.[5] Ensure adequate ventilation and remove all ignition sources.[10]

  • Containment: Absorb the spill with an inert, non-combustible material like vermiculite or sand.[16][17]

  • Cleanup: Collect the absorbed material into a sealed, labeled container for proper disposal according to Section 13.[5]

spill Spill or Exposure Occurs assess Assess Situation (Size, Location, Hazard) spill->assess sds_check Consult SDS Sections 4, 6, 8 assess->sds_check evacuate Evacuate Area Call Emergency Services sds_check->evacuate Large or Unknown Hazard ppe Don Correct PPE (Gloves, Goggles, Lab Coat) sds_check->ppe Small & Manageable contain Contain Spill (Absorbent Material) ppe->contain cleanup Clean Up & Collect Waste contain->cleanup decontaminate Decontaminate Area & Self cleanup->decontaminate first_aid Administer First Aid (SDS Section 4) decontaminate->first_aid If Exposed seek_medical Seek Medical Attention first_aid->seek_medical

Decision Workflow for an Accidental Release or Exposure Event.
PART III: PROACTIVE SAFETY & PREVENTION

These sections are foundational to designing safe experiments and work environments.

This section provides guidance on safe handling practices and storage conditions.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[16][17] Avoid breathing vapors and prevent contact with skin and eyes.[5] Keep away from heat, sparks, and open flames.[10][18] Ground and bond containers when transferring material to prevent static discharge.[10]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and strong acids.[5][10][17]

This section translates the hazards from Section 2 into actionable protective measures.

  • Exposure Limits: Lists occupational exposure limits (OELs) like OSHA PELs or ACGIH TLVs. For many novel derivatives, these will not be available.[5] In such cases, the more conservative limits for parent compounds like pyridine should be considered as a starting point.

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[17] Eyewash stations and safety showers must be readily accessible.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles are mandatory.[5]

    • Skin Protection: A lab coat and appropriate gloves are required. Nitrile gloves may not be sufficient for prolonged contact with pyridine-based compounds; butyl rubber or other resistant materials should be considered.[15] Always check the glove manufacturer's compatibility chart.

    • Respiratory Protection: Not typically required if work is performed within a fume hood.

PART IV: THE SCIENTIFIC DATA

This section contains the physicochemical data of the substance, such as appearance, odor, pH, melting/boiling point, flash point, and solubility.[8] This information is vital for experimental design and for predicting the behavior of the chemical during a spill or fire.

This describes the chemical stability and potential hazardous reactions.

  • Reactivity: Generally not reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions, though some derivatives may be hygroscopic (absorb moisture from the air).[8][19]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid halides.[8][11]

  • Hazardous Decomposition: Will not occur under normal use. Combustion produces NOx and COx.[8]

This section provides data on the health effects of the chemical.[6] For novel derivatives, this section is often populated with estimates or data from similar compounds.

  • Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[5]

  • Acute Toxicity: Often presented as LD50 (oral, dermal) and LC50 (inhalation) values.[8][15]

  • Chronic Effects: Information on carcinogenicity, mutagenicity, and reproductive toxicity. For most research chemicals, this data is unavailable ("Not available" or "Not classified").[5][8]

Table 2: Example Toxicological Data for Pyridine and Related Compounds

SubstanceLD50 (Oral, Rat)LD50 (Dermal, Rabbit)Key Findings
Pyridine 891 mg/kg1121 mg/kgHarmful if swallowed or in contact with skin. Affects CNS, liver, kidneys.[15][20]
4-Pyridineethanol 3500 mg/kgNo data availableCauses skin and serious eye irritation. May cause respiratory irritation.[8]
2-Pyridineethanol 9500 mg/kg>2000 mg/kg (Rat)Causes skin and serious eye irritation. May cause respiratory irritation.[19]
Hypothetical Chiral Derivative No data availableNo data availableAction: Assume toxicity is at least comparable to the most toxic analogue (Pyridine) until proven otherwise. Classify as harmful and an irritant.
  • Expert Insight—The Principle of Analogy: When no data exists for your specific chiral molecule, the most scientifically sound approach is to use data from the parent heterocycle (pyridine) and closely related structural analogues (e.g., other pyridine ethanols).[21] Assume your compound is at least as hazardous as the most hazardous component or analogue. This conservative approach is central to building a trustworthy safety protocol for novel substances. OSHA does not require testing of new materials but mandates that any known relevant information must be included.[7][14]

PART V: REGULATORY AND ENVIRONMENTAL CONSIDERATIONS

While not enforced by OSHA, these sections are critical for environmental responsibility and transport compliance.[1][6]

  • Section 12: Ecological Information: Details the potential environmental impact. Data is often limited for research chemicals.[5]

  • Section 13: Disposal Considerations: Provides guidance on proper waste disposal. Pyridine derivatives must be collected as hazardous chemical waste and disposed of through a licensed contractor.[5][15] Never pour down the drain.[17]

  • Section 14: Transport Information: Contains shipping classifications (e.g., UN number, proper shipping name).

  • Section 15: Regulatory Information: Lists safety, health, and environmental regulations specific to the substance.[2]

  • Section 16: Other Information: Includes the date of preparation or last revision of the SDS.[6]

Workflow Protocol: Risk Assessment for a Novel Chiral Pyridine Ethanol Derivative

This protocol outlines a self-validating system for assessing risk before beginning work with a new derivative.

Objective: To establish safe handling, storage, and emergency procedures based on SDS data and surrogate information.

Methodology:

  • Information Gathering:

    • Obtain or author a preliminary SDS for the novel compound.

    • If authoring, use data from the parent pyridine and the most relevant pyridine ethanol analogue (see Table 2).[14]

    • Download the SDS for pyridine and at least one non-chiral pyridine ethanol derivative for comparison.

  • Hazard Identification (SDS Section 2):

    • List all H-statements (e.g., H315, H319, H335).

    • Note the signal word ("Warning").

    • Acknowledge the assumed hazards from the pyridine core (Harmful, potential target organ effects).

  • Exposure Control Plan (SDS Section 8):

    • Primary Control: Confirm all manipulations will occur in a certified chemical fume hood.

    • PPE Selection:

      • Confirm chemical safety goggles will be worn at all times.

      • Consult a glove compatibility chart for "Pyridine." Select an appropriate glove material (e.g., Butyl rubber) and note the breakthrough time. Do not rely on standard nitrile gloves.

      • A flame-resistant lab coat is recommended due to the flammability hazard.

  • Emergency Preparedness (SDS Sections 4, 5, 6):

    • Locate the nearest safety shower and eyewash station. Confirm they are unobstructed.

    • Locate the appropriate fire extinguisher (Type ABC or BC).

    • Assemble a spill kit containing absorbent, non-combustible material (vermiculite or sand), waste bags, and forceps.

  • Storage & Handling Plan (SDS Section 7):

    • Designate a storage location in a cool, dry, ventilated area away from oxidizers and acids.

    • Ensure the container is properly labeled with the chemical name and primary hazards.

    • Plan for all transfers to be conducted in the fume hood over secondary containment.

  • Documentation:

    • Document this risk assessment in the laboratory notebook. This creates a record that a thorough, logical safety evaluation was performed before the experiment began, forming a self-validating system of protocol and practice.

Conclusion

The Safety Data Sheet is more than a document; it is a dynamic and indispensable tool for scientific and professional excellence. For those working with novel compounds like chiral pyridine ethanol derivatives, the ability to critically interpret, supplement, and apply the information within an SDS is paramount. By understanding the causality behind each section, leveraging data from analogous compounds, and implementing a rigorous risk assessment workflow, researchers can confidently advance their work while upholding the highest standards of safety and scientific integrity.

References

  • CloudSDS. (n.d.). OSHA's 16-Section SDS Format Requirements: Detailed Breakdown.
  • PENTA. (2024). Pyridine - SAFETY DATA SHEET.
  • Daniels Training Services. (2018, May 16). The Sixteen (16) Sections of the Safety Data Sheet (SDS).
  • University of Washington. (n.d.). Pyridine Safety.
  • Avery. (2024, July 31). Easy SDS Guide: What are the 16 Sections of Safety Data Sheets.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). 5-Ethyl-2-pyridineethanol Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Safety Data Sheets Quick Card.
  • GOV.UK. (n.d.). Incident management: pyridine.
  • Jubilant Ingrevia Limited. (n.d.). 4-Pyridineethanol Safety Data Sheet.
  • MaterialsZone. (2025, September 29). 20 SDS Requirements You Need to Know.
  • Safety Partners, LLC. (2019, October 30). Do you need to generate an SDS?.
  • Occupational Safety and Health Administration (OSHA). (2004, February 5). Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Pyridineethanol.
  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
  • Apollo Scientific. (2023). Pyridine Safety Data Sheet.
  • Health and Safety Authority. (n.d.). SDS requirements.
  • PubChem. (n.d.). 4-Pyridineethanol.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). Pyridine: Human health tier II assessment.
  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet - Pyridine.
  • European Chemicals Agency (ECHA). (2020, December). Guidance on the compilation of safety data sheets.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Health and Safety Executive (HSE). (2022, February 11). Safety Data Sheets.
  • GOV.UK. (2024, November 28). Pyridine: general information.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Flinn Scientific. (2025). Safety Data Sheet (SDS) Pyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.
  • REACH-CLP-Biozid Helpdesk. (2020). Guidance on the compilation of safety data sheets.
  • Certifico S.r.l. (2020, May 14). Draft Guidance on the compilation of safety data sheets | Vers. 4.0 2020.
  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: pyridine.
  • European Chemicals Agency (ECHA). (2013, December). Guidance in a Nutshell - Compilation of safety data sheets.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Pyridineethanol.

Sources

literature review of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol , a critical chiral intermediate often utilized in the development of next-generation ALK/ROS1 kinase inhibitors (structural analogs of Crizotinib and Lorlatinib).

The synthesis focuses on the construction of the 2,3,5-substituted pyridine core followed by the enantioselective establishment of the chiral center at the C3-position.

Executive Summary
  • Target Molecule: (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

  • CAS Registry (Racemic): 1256808-91-9 (Ketone Precursor) / Specific chiral CAS may vary by supplier.

  • Core Challenge: The electron-deficient nature of the pyridine ring makes the chiral center prone to racemization under harsh acidic/basic conditions. High enantiomeric excess (ee > 98%) is required for API usage.

  • Recommended Route: Lithiation-Acylation sequence to form the ketone, followed by Biocatalytic Reduction (KRED) for superior enantioselectivity and scalability.

Retrosynthetic Analysis

The most robust disconnection relies on the enantioselective reduction of the corresponding ketone. The ketone itself is accessed via directed ortho-lithiation (DoM) of the commercially available 5-chloro-2-fluoropyridine.

Retrosynthesis Figure 1: Retrosynthetic Strategy Target (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol (Target) Ketone 1-(5-chloro-2-fluoropyridin-3-yl)ethanone (Key Intermediate) Target->Ketone Asymmetric Reduction (KRED or Ru-ATH) Start 5-chloro-2-fluoropyridine (Commodity SM) Ketone->Start Ortho-Lithiation (LDA) + Acylation

Figure 1: Disconnection approach relying on DoM chemistry and enzymatic reduction.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(5-chloro-2-fluoropyridin-3-yl)ethanone

Rationale: The fluorine atom at C2 serves as a powerful ortho-directing group (ODG), directing lithiation to the C3 position. 5-chloro-2-fluoropyridine is chosen over the bromo-analog to prevent lithium-halogen exchange side reactions.

Reagents:

  • 5-Chloro-2-fluoropyridine (1.0 equiv)[1]

  • LDA (Lithium diisopropylamide) (1.2 equiv)

  • N-Methoxy-N-methylacetamide (Weinreb amide) (1.2 equiv) or Ethyl Acetate.

  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere. Charge with anhydrous THF and cool to -78 °C .

  • Base Generation: Add LDA (2.0 M in THF/heptane) dropwise, maintaining internal temperature below -70 °C.

  • Lithiation: Add a solution of 5-chloro-2-fluoropyridine in THF dropwise over 30 minutes. The solution typically turns yellow/orange, indicating formation of the lithiated species (3-lithio-5-chloro-2-fluoropyridine). Stir for 1 hour at -78 °C.

    • Critical Control Point: Do not allow temperature to rise above -60 °C to avoid "pyridyne" formation or scrambling.

  • Acylation: Add N-methoxy-N-methylacetamide (Weinreb amide) dropwise. The Weinreb amide is preferred over acetyl chloride to prevent over-addition (formation of tertiary alcohol).

  • Quench: Stir for 2 hours at -78 °C, then quench with saturated NH₄Cl solution while still cold. Allow to warm to room temperature.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Yield Target: 75-85%.

    • Data: ¹H NMR (400 MHz, CDCl₃) δ 2.68 (s, 3H), 8.20 (dd, 1H), 8.45 (d, 1H).

Step 2: Enantioselective Reduction (The Core)

Two methods are presented.[2] Method A (Biocatalytic) is recommended for scale-up due to higher ee and milder conditions. Method B (Chemical) is suitable for rapid lab-scale synthesis.

Method A: Biocatalytic Reduction (Recommended)

  • Enzyme: Ketoreductase (KRED) panel (e.g., Codexis KRED-P1 series or Johnson Matthey analogues).

  • Cofactor: NADP+ / NADPH with a recycling system (Isopropanol/IPA or Glucose/GDH).

Protocol:

  • Screening: Screen a KRED library for the specific substrate. The ortho-fluoro group can sterically hinder some enzymes; select a variant evolved for bulky acetophenones.

  • Reaction: Dissolve the ketone (100 mg/mL) in IPA/Buffer (phosphate buffer pH 7.0, 50:50 v/v).

  • Initiation: Add KRED enzyme (1-5 wt%) and NADP+ (1 mM).

  • Incubation: Stir at 30 °C for 24 hours.

  • Monitoring: Monitor conversion by HPLC.

  • Workup: Extract with MTBE. Filter enzyme. Concentrate.

    • Target ee: >99.5% (R).[3]

    • Note: If the enzyme produces the (S)-enantiomer, switch to an "anti-Prelog" KRED variant.

Method B: Asymmetric Transfer Hydrogenation (ATH)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya catalyst).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

Protocol:

  • Dissolve ketone (1.0 equiv) in anhydrous DMF or DCM.

  • Add the Ru-catalyst (1 mol%).

  • Add HCOOH/Et₃N mixture (5 equiv) slowly.

  • Stir at room temperature for 16–24 hours.

  • Workup: Quench with water, extract with DCM. Wash with NaHCO₃ to remove acid.

    • Target ee: 90-95% (Recrystallization may be required to upgrade ee).

Process Flow & Logic Diagram

SynthesisFlow Figure 2: Process Flow for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Induction SM 5-chloro-2-fluoropyridine Lithiation Lithiation (-78°C) Species: 3-Li-Intermediate SM->Lithiation LDA, THF Acylation Electrophile Addition (Weinreb Amide) Lithiation->Acylation Ketone Intermediate Ketone (Racemic Precursor) Acylation->Ketone Quench/Workup Reduction Enantioselective Reduction (KRED or Ru-ATH) Ketone->Reduction Target (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol >99% ee Reduction->Target Stereocontrol

Figure 2: Operational workflow emphasizing the critical lithiation temperature control and stereoselective reduction.

Analytical Validation (Self-Validating Protocol)

To ensure the trustworthiness of the synthesis, the following analytical controls must be in place:

ParameterMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, DMSO-d₆)Characteristic doublet for methyl group (~1.4 ppm) and quartet for methine (~5.0 ppm).
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H or OD-H)> 98.0% ee (R-isomer).
Chemical Purity UPLC-MS> 98.0% (Area %).
Residual Solvent GC-HeadspaceTHF < 720 ppm, IPA < 5000 ppm.

Chiral HPLC Method Example:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: (S)-isomer elutes first (typically), (R)-isomer elutes second. Note: Validate elution order with racemic standard.

References
  • Ketone Precursor Identification

    • 1-(5-Chloro-2-fluoropyridin-3-yl)ethan-1-one (CAS 1256808-91-9).[1]

    • Source: BLD Pharm / Sigma-Aldrich Catalog Entries for Pyridine Building Blocks.
  • General Lithiation Methodology for 2-Fluoropyridines: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Detailing the directing effect of fluorine in pyridine rings). Reaction of 2-fluoropyridine with LDA: Estel, L., et al. (1988). Journal of Organic Chemistry, 53(12), 2740-2744.
  • Asymmetric Reduction of Pyridyl Ketones: Noyori Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Biocatalytic Approaches: Huisman, G. W., et al. (2010). "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology, 14(2), 122-129.
  • Related API Synthesis (Crizotinib/Lorlatinib Intermediates): Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066)..." Journal of Medicinal Chemistry, 54(18), 6342-6363. (Provides context for the chiral diaryl/pyridyl ethanol scaffold).

Sources

storage conditions for fluorinated chiral pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Title: Stability Assurance & Storage Protocols for Fluorinated Chiral Pyridine Intermediates Subtitle: A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Fluorinated chiral pyridine intermediates represent a "dual-threat" stability challenge in drug development. They possess two distinct degradation vectors:

  • Chemical Instability: The electron-withdrawing fluorine atom (particularly at C2/C4 positions) activates the pyridine ring toward Nucleophilic Aromatic Substitution (

    
    ), leading to hydrolysis and defluorination.
    
  • Stereochemical Lability: The basic nitrogen atom can facilitate proton transfer at

    
    -chiral centers, catalyzing racemization, especially in the presence of moisture or protic solvents.
    

This guide defines the "Cold Chain Inert Banking" (CCIB) protocol to mitigate these risks, ensuring high purity (>98% ee) is maintained from synthesis to scale-up.

The Physicochemical Stability Matrix

To store these compounds effectively, one must understand the molecular mechanisms driving their degradation.

The Defluorination Vector ( Hydrolysis)

Unlike chloropyridines, fluoropyridines are exceptionally reactive toward nucleophiles due to the high electronegativity of fluorine.

  • Mechanism: Water (moisture) acts as a nucleophile. The nitrogen of the pyridine ring stabilizes the Meisenheimer complex intermediate.

  • Reactivity Data: 2-fluoropyridine reacts roughly 320 times faster than 2-chloropyridine with nucleophiles.[1][2]

  • Consequence: Ingress of moisture leads to the formation of the corresponding pyridinone/hydroxypyridine and Hydrogen Fluoride (HF). The release of HF is autocatalytic, as it can etch glass surfaces and lower the pH, further destabilizing the matrix.

The Racemization Vector

Chiral centers attached to the pyridine ring (e.g., 1-(2-fluoropyridin-3-yl)ethanamine) are prone to racemization.

  • Mechanism: The pyridine nitrogen can act as an intramolecular base, or external moisture can act as a proton shuttle, facilitating the formation of an achiral planar enamine or carbanion intermediate.

  • Risk Factor: Storage in non-inert atmospheres allows

    
     absorption (forming carbamates) or moisture absorption, both of which lower the energy barrier for proton exchange.
    

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be blocked by the storage protocol.

DegradationPathways Target Intact Fluorinated Chiral Pyridine (High Purity) Meisenheimer Meisenheimer Complex (Transition State) Target->Meisenheimer + H2O (SNAr) Planar Planar Intermediate (Achiral) Target->Planar Proton Exchange Moisture Ingress: Moisture/H2O Moisture->Target Heat Catalyst: Heat (>4°C) Heat->Target HydrolysisProd Hydroxypyridine + HF (Corrosive) Meisenheimer->HydrolysisProd Defluorination Racemate Racemic Mixture (Loss of ee) Planar->Racemate Re-protonation

Caption: Figure 1. Dual degradation pathways: Moisture drives irreversible hydrolysis (top), while heat and proton sources drive racemization (bottom).

The "Cold Chain Inert Banking" (CCIB) Protocol

This protocol is the gold standard for storing fluorinated chiral pyridines for durations exceeding 2 weeks.

Environmental Parameters
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics: Reducing temp from 25°C to -20°C slows hydrolysis rates by ~20-50x.
Atmosphere Argon (Ar) Argon is denser than air (unlike

), creating a superior static blanket that prevents moisture/oxygen diffusion.
Light Dark / Amber Prevents photo-induced radical defluorination or N-oxide formation.
Desiccant Active Storage box must contain activated silica gel or molecular sieves to scavenge ambient humidity.
Container & Material Selection
  • Primary Container: Borosilicate Glass Vials (Class 1, Type A).

    • Note: While HF attacks glass, the intact intermediate is stable in glass. Plastic (HDPE) is permeable to oxygen and moisture over time. Glass is preferred only if moisture is rigorously excluded.

  • Closure System: Screw caps with PTFE (Teflon) / Silicone septa .

    • Avoid: Rubber or Polyethylene liners. Pyridines can swell rubber, leaching plasticizers that contaminate the sample. PTFE is chemically inert to fluorinated species.

  • Secondary Containment: Sealed Mylar bag or desiccator cabinet.

The "Thaw-and-Open" Procedure (Critical)

Condensation is the #1 cause of batch failure.

  • Remove vial from freezer.

  • Wait 30-45 minutes until the vial reaches room temperature.

  • Wipe the exterior with a lint-free tissue to check for condensation.

  • Open only inside a fume hood or glovebox.

  • Re-blanket with Argon immediately before re-sealing.

Workflow: From Synthesis to Storage

This decision tree ensures that no compromised material enters the banking system.

StorageWorkflow Start Synthesis Complete Dry Lyophilization / High-Vac Drying (<1 mbar) Start->Dry QC QC Analysis: 1. 1H-NMR (Purity) 2. Chiral HPLC (ee%) Dry->QC Decision Pass Specs? QC->Decision Aliquot Aliquot into Single-Use Vials Decision->Aliquot Yes (>98% ee) Repurify Re-purify Decision->Repurify No Blanket Argon Purge (30s) Aliquot->Blanket Seal Seal: PTFE-Lined Cap + Parafilm Blanket->Seal Store Store at -20°C Seal->Store Repurify->Dry

Caption: Figure 2. The CCIB Workflow. Note the emphasis on aliquoting to prevent repeated freeze-thaw cycles.

Quality Control & Re-Analysis

Do not assume stability. Verify it.

  • Re-test Interval: Every 6 months.

  • Visual Check: Look for etching on the glass (sign of HF release) or yellowing (sign of N-oxidation or polymerization).

  • Analytical Markers:

    • 19F-NMR: The appearance of a new peak upfield (typically -100 to -150 ppm relative to the starting material) often indicates the formation of inorganic fluoride (HF/F-) or hydrolyzed product.

    • Chiral HPLC: A drop in enantiomeric excess (ee) > 2% indicates improper temperature control or moisture ingress.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[2] Journal of the American Chemical Society (via NCBI). [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]

  • Royal Society of Chemistry. (2017). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. RSC.[3] [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol in the Synthesis of Crizotinib

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Crizotinib (Xalkori®) is a pivotal kinase inhibitor for treating non-small cell lung cancer (NSCLC) with specific genetic alterations.[1][2] Its synthesis hinges on the precise installation of a chiral ethoxy side chain, a feature critical for its biological activity. This document provides an in-depth guide to the synthesis and application of the key chiral intermediate, (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, in the manufacturing of Crizotinib. We will explore methodologies for stereoselective synthesis of this intermediate, detail a robust coupling protocol, and outline essential analytical quality controls.

A Note on the Key Chiral Intermediate

While the query specified (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, a thorough review of the authoritative scientific and patent literature reveals that the key chiral building block extensively documented and utilized in the scaled-up synthesis of Crizotinib is (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine .[1][2] The critical chiral alcohol intermediate for this structure is (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol . To ensure the highest degree of scientific accuracy and practical relevance for professionals in drug development, this guide will focus on this well-established intermediate. The principles and protocols discussed herein represent the field-proven pathway to Crizotinib.

Part 1: The Imperative of Chirality and Synthesis of the Key Intermediate

The therapeutic efficacy of Crizotinib is intrinsically linked to its three-dimensional structure. The specific (R)-configuration at the benzylic carbon of the ethoxy side chain is essential for optimal binding to the ATP-binding pocket of the ALK and c-Met tyrosine kinases.[3] Consequently, the production of enantiomerically pure (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a cornerstone of the entire synthetic strategy.

The primary challenge is to overcome the natural tendency of chemical reactions to produce a 50:50 mixture of both enantiomers (a racemic mixture). The following methods are employed to achieve high enantiomeric excess (ee).

Methodologies for Stereoselective Synthesis
  • Asymmetric Catalytic Reduction: This is the most efficient and modern approach for large-scale production. It involves the direct reduction of the prochiral ketone, 1-(2,6-dichloro-3-fluorophenyl)ethanone, using hydrogen gas in the presence of a sophisticated chiral catalyst.

    • Causality: The catalyst, typically a complex of a metal (like Ruthenium or Rhodium) with a chiral organic ligand, creates a sterically defined environment. This chiral space preferentially allows the hydrogen molecule to approach the ketone from one face, leading to the predominant formation of the desired (R)-alcohol.[4][5] This method is highly selective, often achieving >99% ee.[5]

  • Enzymatic Resolution: This bio-catalytic method leverages the inherent stereoselectivity of enzymes.

    • Kinetic Resolution: A lipase enzyme can be used to selectively acylate one enantiomer from a racemic mixture of the alcohol, allowing the unreacted enantiomer to be separated.[4][6]

    • Asymmetric Reduction: A ketoreductase enzyme can reduce the starting ketone to the desired alcohol with high stereoselectivity.[7]

    • Expertise: While highly selective, enzymatic methods can face challenges in scalability, reaction time, and cost of the enzyme compared to catalytic hydrogenation.[5]

  • Classical Resolution via Diastereomeric Salts: This traditional method involves reacting the racemic alcohol with a pure chiral resolving agent (e.g., (S)-mandelic acid or derivatives of tartaric acid).[8][9]

    • Causality: The reaction creates a pair of diastereomeric salts ((R)-alcohol-(S)-acid and (S)-alcohol-(S)-acid). Diastereomers have different physical properties, most notably solubility. By carefully selecting the solvent system, one diastereomeric salt can be selectively crystallized and isolated.[8] The chiral resolving agent is then chemically removed to yield the enantiomerically pure alcohol. This method is often laborious and necessarily discards at least 50% of the starting material unless a racemization-recycle loop is implemented.[8]

Comparative Summary of Synthetic Methods
MethodPrincipleTypical ee%AdvantagesDisadvantages
Asymmetric Catalytic Reduction Chiral metal catalyst directs hydrogenation>99%[5]High efficiency, high yield, atom economy, suitable for large scaleHigh initial cost of catalyst and ligands
Enzymatic Resolution Enzyme selectively reacts with one enantiomer>98%[4]Very high selectivity, mild conditionsCan have long reaction times, enzyme cost/stability, lower theoretical max yield (50%)
Classical Resolution Formation and separation of diastereomeric salts>99%Well-established technology, reliableLabor-intensive, solvent-intensive, lower theoretical max yield (50%)

Part 2: Incorporation into the Crizotinib Scaffold via Mitsunobu Reaction

Once the chiral alcohol is obtained, the next critical step is to form the ether linkage with the core pyridine structure of Crizotinib. The Mitsunobu reaction is the most widely reported and robust method for this transformation in the synthesis of Crizotinib.[10][11]

Understanding the Mitsunobu Reaction and Stereochemical Inversion

A crucial aspect of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the chiral center of the alcohol. This is a classic example of an Sₙ2-type reaction mechanism. Therefore, to obtain the final product with the required (R)-configuration , the reaction must start with the (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol intermediate.[12]

This is a self-validating system: starting with the (S)-alcohol and successfully producing active (R)-Crizotinib confirms that the stereoinverting reaction proceeded as expected.

// Nodes S_Alcohol [label="(S)-Alcohol\n(Starting Material)", fillcolor="#FBBC05", fontcolor="#202124"]; Pyridine_OH [label="Pyridine Derivative\n(e.g., 5-bromo-3-hydroxy...)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="PPh₃ / DIAD\n(Mitsunobu Reagents)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activated_Complex [label="Activated\nPhosphonium Intermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; R_Product [label="(R)-Ether Product\n(Crizotinib Precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Ph₃P=O / DIAD-H₂\n(Byproducts)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges S_Alcohol -> Activated_Complex [label="Activation"]; Reagents -> Activated_Complex; Pyridine_OH -> R_Product [label="SN2 Attack\n(Inversion of Stereochemistry)"]; Activated_Complex -> R_Product; Activated_Complex -> Byproducts; } DOT Caption: Mitsunobu reaction workflow for Crizotinib synthesis.

Experimental Protocol: Mitsunobu Coupling

This protocol is adapted from established procedures found in the patent literature.[12]

Objective: To couple (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with a protected aminohydroxypyridine intermediate.

Reagents:

  • (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq)

  • 5-bromo-3-hydroxy-2-(tert-butoxycarbonylamino)pyridine (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.3 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under a nitrogen atmosphere, dissolve (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 5-bromo-3-hydroxy-2-(tert-butoxycarbonylamino)pyridine, and triphenylphosphine in anhydrous THF in a suitable reaction vessel.

  • Cool the resulting solution to 0°C using an ice bath.

  • Slowly add DIAD dropwise to the cooled mixture, ensuring the internal temperature remains below 5°C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6-12 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting crude oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to isolate the product, (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-(tert-butoxycarbonylamino)pyridine, as a solid.[11][12] This intermediate then proceeds through further steps (e.g., Suzuki coupling and deprotection) to yield Crizotinib.[10][11]

Crizotinib_Synthesis_Workflow

Part 3: Analytical Quality Control

Rigorous analytical testing is non-negotiable in API synthesis to ensure purity, identity, and safety.

Key Analytical Techniques
Analytical MethodPurposeExpected Result / Specification
Chiral HPLC To determine the enantiomeric excess (ee%) of the chiral alcohol and the final Crizotinib API.For the chiral intermediate and final API, the enantiomeric excess should be >99.5%.[2][5]
¹H and ¹³C NMR To confirm the chemical structure and identify any organic impurities in intermediates and the final product.Spectra should match the reference standard, with minimal impurity signals.[12][13]
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compounds.The observed molecular ion peak should match the calculated molecular weight.[3]
Purity by HPLC To quantify the overall chemical purity and detect any process-related impurities or degradants.Purity should be >99.0%, with individual impurities below established thresholds (e.g., <0.1%).

Trustworthiness through Validation: Each analytical method must be fully validated according to ICH (International Council for Harmonisation) guidelines for parameters such as accuracy, precision, specificity, linearity, and robustness. This ensures that the data generated is reliable for quality control and regulatory submissions.

Conclusion

The synthesis of Crizotinib is a prime example of modern pharmaceutical manufacturing, where control of stereochemistry is paramount. The successful production of this life-saving drug relies on two core principles demonstrated here: the highly efficient, stereoselective synthesis of the key intermediate, (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, and its subsequent stereoinverting incorporation into the final molecular structure via a robust Mitsunobu coupling. The rigorous application of the protocols and analytical controls described in these notes ensures the production of Crizotinib with the required purity, potency, and safety for patients worldwide.

References

  • Vertex AI Search result citing a preparation method for a Crizotinib intermedi
  • Commercialization of the Xalkori Pediatric Multiparticulate Product Using Quality-by-Design Principles - PMC. (2024).
  • Vertex AI Search result discussing the synthesis of Crizotinib and its intermedi
  • CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)
  • CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google P
  • Crizotinib: From Chemical Entity to Anticancer Agent - David Publishing.
  • CN104693184A - Synthesis method of crizotinib - Google P
  • US9604966B2 - Crizotinib preparation method - Google P
  • Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow | Organic Process Research & Development - ACS Public
  • Crizotinib containing compositions - European Patent Office - EP 2620140 A1 - Googleapis.com.
  • Crizotinib: From Discovery to Front-line Tre
  • Pfizer Gains China Approval of Kinase-Specific Lung Cancer Drug, Xalkori (crizotinib). (2013).
  • Chiral resolution - Wikipedia.
  • Toward preparative resolution of chiral alcohols by an organic chemical method.
  • Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib | Journal of Medicinal Chemistry - ACS Public
  • Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC.
  • Chiral Resolution Screening | Solid St
  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015).
  • CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO - Revue Roumaine de Chimie.
  • Chiral Resolution Reagents - Chiral / BOC Sciences.
  • CN103044393A - Synthesis method of 1-(3-chloro-2-pyridyl)
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols - PMC. (2024).
  • Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Public
  • (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol | 2227848-26-0 - ChemicalBook.
  • KR0143987B1 - Process for the preparation of 2-chloro-5-chloromethyl-pyridine and new intermediates - Google P
  • Preparation of (R)-2-chloro-1-(m-chlorophenyl)
  • Ethanone, 1-(5-chloro-2-hydroxyphenyl)- - the NIST WebBook.

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Application Note & Protocol: A Guide to the Scalable Production of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the process development and scale-up for the synthesis of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, a key chiral intermediate in the pharmaceutical industry. The narrative emphasizes the principles of Quality by Design (QbD) and process safety, moving beyond a simple recitation of steps to explain the critical rationale behind experimental choices. Methodologies for synthesis, purification, and analysis are detailed, culminating in a step-by-step protocol for large-scale production. This guide is intended to provide both the foundational knowledge and the practical instruction necessary for successful and safe process scale-up.

Introduction: The Significance of a Chiral Pyridine Alcohol

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, valued for its unique electronic properties and ability to participate in hydrogen bonding.[1][2] When functionalized with stereocenters, these molecules become critical building blocks for a vast array of complex, biologically active compounds. (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol is one such intermediate, where the specific (R)-configuration at the alcohol is essential for the desired pharmacological activity in the final Active Pharmaceutical Ingredient (API).

The production of single-enantiomer drug intermediates is a critical focus in the pharmaceutical industry to maximize therapeutic efficacy and minimize potential side effects associated with the inactive or less active enantiomer.[3][4] Consequently, the development of a robust, scalable, and economically viable process for producing enantiomerically pure (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol is of paramount importance.

This guide will focus on the asymmetric reduction of the prochiral ketone, 5-chloro-2-fluoro-3-acetylpyridine, as it represents the most direct and atom-economical route to the desired chiral alcohol.[5] We will explore this synthesis through the lens of industrial process development, where scalability, safety, and reproducibility are the primary objectives.[6][7]

Synthetic Strategy: Asymmetric Reduction

The core of this process is the enantioselective reduction of a ketone. While several methods exist, biocatalysis using Ketone Reductases (KREDs) has emerged as a powerful and green alternative to traditional chemical catalysis.[8][9] KREDs often exhibit exquisite enantioselectivity (>99.5% ee) and operate under mild aqueous conditions, enhancing the safety and environmental profile of the process.[4][10]

The overall synthetic transformation is outlined below:

Synthetic_Pathway START 5-chloro-2-fluoro-3-acetylpyridine PROCESS Asymmetric Reduction (e.g., Ketoreductase) START->PROCESS Substrate END (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol PROCESS->END Product (>99% e.e.)

Caption: General synthetic route via asymmetric reduction.

Process Development & Scale-Up: A Quality by Design (QbD) Approach

Transitioning a chemical synthesis from the laboratory bench to a manufacturing plant is a complex undertaking where reaction conditions, heat transfer, and mixing dynamics change significantly.[6][11] A systematic, data-driven approach like Quality by Design (QbD) is essential to ensure a robust and reproducible process.[12]

Quality Target Product Profile (QTPP) and Critical Quality Attributes (CQAs)

The first step is to define what constitutes a successful final product. The QTPP for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol serves as the high-level objective, from which measurable Critical Quality Attributes (CQAs) are derived.[12]

Table 1: Example QTPP and CQAs

Quality Target Product Profile (QTPP) ElementCritical Quality Attribute (CQA)Target Specification
Identity Structure confirmedMatches reference standard
Purity Assay (by HPLC)≥ 99.0%
Individual Impurity≤ 0.10%
Chirality Enantiomeric Excess (ee)≥ 99.5% (R-isomer)
Safety Residual SolventsMeets ICH Q3C limits
Physical Form Crystalline SolidWhite to off-white solid
Identifying Critical Process Parameters (CPPs)

CPPs are the operational variables that must be tightly controlled to ensure the CQAs are consistently met.[12] For the biocatalytic reduction, these include:

  • Temperature: Enzyme activity and stability are highly temperature-dependent. Deviations can lead to slow reactions or enzyme denaturation.

  • pH: The pH of the aqueous buffer is critical for maintaining the optimal catalytic activity and stability of the KRED and its cofactor (e.g., NADH/NADPH).

  • Substrate Loading: Higher concentrations can improve throughput but may lead to substrate inhibition or solubility issues.

  • Enzyme & Cofactor Loading: Catalyst loading impacts reaction rate and overall cost. Optimization is key to balancing efficiency and economics.

  • Agitation: Sufficient mixing is required to ensure homogeneity in the multiphasic system (if applicable) and facilitate mass transfer, but excessive shear can damage the enzyme.

  • Reaction Time: Monitored to ensure complete conversion and prevent potential byproduct formation.

Process Workflow and Logic

The overall manufacturing process involves a logical sequence of unit operations designed to synthesize, isolate, and purify the target molecule.

Process_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_finishing Finishing A Reactor Setup (Buffer, Cofactor) B Enzyme Charge A->B C Substrate Feed (Ketone) B->C D Reaction & Monitoring (IPC by HPLC) C->D E Reaction Quench & Solvent Extraction D->E F Phase Separation E->F G Solvent Swap & Concentration F->G H Crystallization (Anti-solvent Addition) G->H I Filtration & Washing H->I J Drying I->J K Final Product (QC Testing) J->K

Caption: Overall manufacturing process workflow.

Downstream Processing: Purification and Isolation

The journey from a crude reaction mixture to a high-purity API intermediate is managed through downstream processing.[7][13]

  • Extraction: Following the reaction, the product is typically extracted from the aqueous enzymatic medium into an organic solvent (e.g., Ethyl Acetate, Toluene). This step serves to separate the product from the enzyme, buffer salts, and other water-soluble components.

  • Crystallization: Crystallization is the most powerful technique for purifying solid organic compounds at scale.[14] It effectively removes process impurities and can, in some cases, enhance the enantiomeric purity. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then inducing crystallization by cooling, adding an anti-solvent, or a combination of both.

  • Filtration and Drying: The crystalline solid is isolated by filtration and washed with a cold solvent to remove residual impurities. The resulting wet cake is then dried under vacuum at a controlled temperature to remove residual solvents to acceptable levels.[15]

Analytical Control Strategy

A robust analytical strategy is the cornerstone of process control and ensures the final product meets all specifications.[12]

  • In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) is used to monitor the disappearance of the starting ketone and the appearance of the product alcohol, signaling the completion of the reaction.

  • Final Product Testing: A full suite of analytical tests is performed on the final, dried product to confirm its quality against the established specifications (see Table 1).

    • Purity (Assay): Determined by HPLC with UV detection.

    • Identity: Confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

    • Chiral Purity: This is the most critical analytical test. It is performed using Chiral HPLC or Chiral Supercritical Fluid Chromatography (SFC).[16][17][18] These techniques use a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to separate and allowing for their precise quantification.[19]

Table 2: Example Analytical Methods

AnalysisTechniquePurpose
Assay & ImpuritiesReverse-Phase HPLCQuantify purity and known/unknown impurities.
Chiral PurityChiral HPLC/SFCDetermine the enantiomeric excess (ee %).
Identity¹H NMR, MSConfirm the chemical structure.
Residual SolventsGas Chromatography (GC)Quantify remaining solvents from the process.

Process Safety Management

Scaling up chemical processes introduces significant safety risks that must be proactively managed.[20][21] Heat generation, reagent handling, and potential for runaway reactions are primary concerns.[22]

  • Hazard Analysis: Before any scale-up, a thorough hazard and operability study (HAZOP) should be conducted to identify potential risks.[20] This involves reviewing Material Safety Data Sheets (MSDS) for all substances and understanding the thermochemistry of the reaction.

  • Thermal Management: While enzymatic reactions are typically less energetic than many chemical reductions, the process should still be designed with adequate cooling capacity to maintain the target temperature.[22]

  • Material Handling: At scale, manual addition of reagents is often replaced by controlled pumping. Appropriate personal protective equipment (PPE) and engineering controls (e.g., closed-system transfers) are mandatory to minimize operator exposure.

  • Incremental Scale-Up: A prudent scale-up strategy involves increasing the batch size incrementally (e.g., no more than 3-5x the previous scale) to identify any unforeseen challenges before committing to full-scale production.[11][23]

Detailed Scale-Up Protocol (Illustrative 10 kg Scale)

Disclaimer: This protocol is for illustrative purposes. Actual quantities and parameters must be established through laboratory development and pilot-scale runs.

Equipment: 150 L glass-lined reactor, 100 L crystallizer, centrifuge/filter-dryer, vacuum pump, heating/cooling circulators.

Part 1: Biocatalytic Reduction
  • Reactor Preparation: Charge the 150 L reactor with 80 L of potassium phosphate buffer (100 mM, pH 7.0). Begin agitation and adjust the temperature to 30°C.

  • Cofactor & Enzyme Addition: Add the required amount of NADP⁺ and glucose (for cofactor regeneration system, if used). Add the specified Ketoreductase (KRED) enzyme formulation and allow it to dissolve/disperse completely.

  • Substrate Feed: In a separate vessel, dissolve 10.0 kg of 5-chloro-2-fluoro-3-acetylpyridine in 20 L of a suitable co-solvent like isopropanol.

  • Reaction: Slowly pump the substrate solution into the reactor over 4-6 hours, maintaining the internal temperature at 30 ± 2°C.

  • Monitoring: After the feed is complete, continue to agitate the mixture at 30°C. Take samples every 1-2 hours for IPC analysis by HPLC. The reaction is considered complete when the starting material is <1.0% of the product peak area.

Part 2: Work-up and Isolation
  • Quench and Extraction: Once the reaction is complete, add 50 L of ethyl acetate to the reactor. Agitate for 30 minutes, then stop agitation and allow the layers to separate for at least 1 hour.

  • Phase Separation: Drain the lower aqueous layer to waste. Transfer the upper organic layer to the 100 L crystallizer.

  • Concentration: Distill the ethyl acetate under vacuum to a final volume of approximately 25 L.

Part 3: Crystallization and Finishing
  • Crystallization: Cool the concentrated solution to 50°C. Slowly add 50 L of heptane as an anti-solvent over 2 hours, maintaining the temperature. A precipitate should form.

  • Cooling: Slowly cool the resulting slurry to 0-5°C over 4 hours and hold for an additional 2 hours to maximize crystal formation.

  • Filtration: Transfer the slurry to the filter-dryer. Filter off the mother liquor.

  • Washing: Wash the filter cake with 2 x 10 L of cold (0-5°C) heptane.

  • Drying: Dry the product under vacuum (≤100 mbar) at 40°C until the loss on drying (LOD) is ≤ 0.5%.

  • Discharge and QC: Discharge the dry product. Sample and submit for full QC testing against the established specifications.

References

  • Evotec. (2024). Key Considerations for API Process Development and Optimization. Evotec. [Link]

  • Capital Resin Corporation. (2024). Safety Guidelines for Chemical Product Scaling. Capital Resin Corporation. [Link]

  • SCL Lifesciences. (n.d.). Journey of an API: The Evolution of Chemical Process Development. SCL Lifesciences. [Link]

  • Zhang, X., et al. (2018). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PMC. [Link]

  • Scribd. (n.d.). Chemical Scale Up Safety Guide. Scribd. [Link]

  • Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced. Post Apple Scientific. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. Stanford University. [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. OpenOChem Learn. [Link]

  • Esco Aster. (n.d.). Active Pharmaceutical Ingredient (API) Process Development. Esco Aster. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. University of Illinois. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • Powder Systems Limited. (2025). API Manufacturing Process Development Steps. Powder Systems. [Link]

  • Wieckhusen, D. (2007). The Development of API Manufacturing Processes – Targets and Strategies. CHIMIA. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Royal Society of Chemistry. (2016). Asymmetric Methods and Their Use in the Pharmaceutical Industry. Royal Society of Chemistry. [Link]

  • IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

  • ACS Publications. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • ACS Publications. (2013). Pyridines: From Lab to Production. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Synthesis of chiral alcohols from alkenes. ResearchGate. [Link]

  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]

  • Precedence Research. (2026). Pyridine & Pyridine Derivatives Market Size & Opportunities Report, 2033. Precedence Research. [Link]

  • Wikipedia. (n.d.). Pyridines. Wikipedia. [Link]

  • ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. [Link]

  • PMC. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC. [Link]

  • SNS Insider. (n.d.). Pyridine & Pyridine Derivatives Market Size | Industry Report. SNS Insider. [Link]

  • PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. PharmaCompass. [Link]

  • Google Patents. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • ResearchGate. (2025). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. ResearchGate. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Scilit. (n.d.). Catalytic asymmetric fluorinations. Scilit. [Link]

  • SpringerLink. (n.d.). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. SpringerLink. [Link]

  • Google Patents. (n.d.). CN103044393A - Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate.
  • PubMed. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed. [Link]

  • PubMed. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. PubMed. [Link]

  • PMC. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. PMC. [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Royal Society of Chemistry. (2000). Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. Chemical Communications. [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Chiral (1R)-1-(Pyridinyl)ethanol Derivatives in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Editor's Note: This technical guide focuses on the application of chiral pyridinyl ethanol moieties in kinase inhibitor design, using the potent, clinical-stage pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, LY2874455 , as a primary, data-rich exemplar. The user's original query specified (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol. However, a thorough review of published literature reveals that the structurally analogous building block, (1R)-1-(3,5-dichloro-4-pyridinyl)ethanol , is the validated component of LY2874455.[1][2] To ensure the highest degree of scientific accuracy and provide actionable, referenced protocols, this guide will detail the established role and application of this validated chiral alcohol. The principles and methodologies described herein are directly applicable to the broader class of chiral pyridinyl ethanols in kinase inhibitor design.

Introduction: The Rationale for Targeting FGFR and the Role of Chiral Scaffolds

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), is a critical regulator of cell proliferation, differentiation, migration, and survival.[3][4] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of human malignancies, including lung, gastric, and bladder cancers.[1][5] This makes the FGFR pathway a compelling target for cancer therapeutics.

The development of small-molecule kinase inhibitors has revolutionized oncology, but achieving both high potency and selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome. One powerful strategy to address this is the incorporation of chiral centers into the inhibitor scaffold. Chirality introduces a three-dimensional complexity that can be exploited to form specific, high-affinity interactions with unique sub-pockets of the target kinase, thereby enhancing potency and selectivity.[6]

This guide explores the application of the (1R)-1-(3,5-dichloro-4-pyridinyl)ethanol moiety, a key structural component of the pan-FGFR inhibitor LY2874455, as a case study in modern kinase inhibitor design.[1]

Part 1: Application Notes — The Strategic Importance of the Chiral Moiety

The FGF/FGFR Signaling Axis

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through pathways such as RAS-MAPK, PI3K-AKT, and PLCγ, which collectively drive cell growth and survival.[7][8] Inhibiting the kinase domain of FGFR blocks this initial phosphorylation event, effectively shutting down these pro-tumorigenic signals.

FGF_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Kinase Domain FGF->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Activation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) RAF_MEK_ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression PLCG->Gene_Expression Experimental_Workflow cluster_chem Chemistry cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Inhibitor Purification Purification & Characterization Synthesis->Purification Biochem Biochemical Kinase Assay (IC50) Purification->Biochem Cell_Engage Cellular Target Engagement (p-FRS2) Biochem->Cell_Engage Cell_Prolif Cellular Proliferation Assay Cell_Engage->Cell_Prolif PK Pharmacokinetics (PK) Cell_Prolif->PK Efficacy Xenograft Efficacy Study PK->Efficacy Lead_Candidate Lead Candidate Identified Efficacy->Lead_Candidate

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Troubleshooting & Optimization

Technical Support Center: Purification of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the purification of this chiral alcohol intermediate. Our focus is on providing practical, causality-driven solutions to achieve high chemical and enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol?

A1: Impurities can originate from starting materials, side reactions, or subsequent degradation.[1] Common species include:

  • Starting Materials: Unreacted 5-chloro-2-fluoro-3-formylpyridine or the corresponding ketone precursor.

  • Reducing Agent Residues: Borohydride salts or their byproducts.

  • The (1S) Enantiomer: The opposite enantiomer, (1S)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, is the most challenging impurity to remove and directly impacts the enantiomeric excess (e.e.).

  • Related Structural Analogs: Des-chloro or des-fluoro analogs, or isomers formed during synthesis.[2]

  • Solvents: Residual solvents from the reaction or initial workup (e.g., THF, ethanol, toluene).[1]

Q2: What is the general workflow for purifying the crude product?

A2: A multi-step approach is typically required to address different types of impurities. A robust strategy begins with bulk purification to enhance chemical purity, followed by fine purification to ensure high enantiomeric excess.

Purification_Workflow Crude Crude Product Recryst Recrystallization Crude->Recryst Bulk Purification Chem_Purity Chemical Purity Analysis (HPLC, NMR) Recryst->Chem_Purity Chrom Column Chromatography Chem_Purity->Chrom If Impure Enan_Purity Enantiomeric Purity Analysis (Chiral HPLC) Chem_Purity->Enan_Purity If >98% Pure Chrom->Chem_Purity Re-analyze Final Pure (1R)-Enantiomer Enan_Purity->Final If >99% e.e.

Caption: General purification workflow for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol.

Q3: How can I assess the chemical and enantiomeric purity of my product?

A3: A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for confirming the chemical structure and identifying organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is standard for determining chemical purity as a percentage area.

  • Chiral HPLC: This is the gold standard for determining enantiomeric excess (e.e.). It uses a chiral stationary phase to separate the (1R) and (1S) enantiomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities.[3]

  • Circular Dichroism (CD) Spectroscopy: Can be used as a rapid, high-throughput method to determine enantiomeric excess, often after derivatization.[4][5]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful first step to remove the bulk of chemical impurities by leveraging differences in solubility.[6][7] The principle relies on dissolving the impure solid in a hot solvent and allowing the desired compound to selectively crystallize as the solution cools.[7]

Q: My compound is not crystallizing from solution, even after cooling. What should I do?

A: This typically occurs if the solution is not supersaturated. This can be due to using too much solvent or the presence of impurities that inhibit crystal formation.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments can serve as nucleation sites.[7]

    • Seeding: Add a single, pure crystal of the desired compound to the solution. This provides a template for crystal growth.[7]

  • Reduce Solvent Volume: If induction fails, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[8]

  • Add an Anti-Solvent: If you are using a two-solvent system, slowly add the second solvent (in which the compound is insoluble) to the warm solution until it just begins to turn cloudy. Then, allow it to cool slowly.[9]

Diastereomeric_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemic Racemic (1R/1S) Alcohol + (S)-Chiral Acid Diastereomers Solution of Two Diastereomeric Salts (1R,S) and (1S,S) Racemic->Diastereomers Crystallize Fractional Crystallization Diastereomers->Crystallize Solid Solid: Less Soluble Salt (e.g., 1R,S) Crystallize->Solid Solution Solution: More Soluble Salt (e.g., 1S,S) Crystallize->Solution Basify Basify & Extract Solid->Basify Pure_R Pure (1R)-Alcohol Basify->Pure_R

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Technical Support Center: Chiral Resolution of 1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 1-(5-chloro-2-fluoro-3-pyridyl)ethanol , a critical chiral intermediate structurally analogous to the Crizotinib fragment.[] Achieving high enantiomeric excess (>99% ee) is challenging due to the electron-deficient nature of the pyridine ring caused by the fluorine and chlorine substituents. This electronic effect reduces the basicity of the pyridine nitrogen, rendering direct diastereomeric salt formation with chiral acids (e.g., Tartaric acid) often ineffective.

This guide prioritizes Enzymatic Kinetic Resolution (EKR) as the primary laboratory/pilot method due to its high E-values (Enantiomeric Ratio) for halogenated aromatic alcohols. A secondary Chemical Derivatization workflow is provided for scale-up scenarios where enzymatic costs are prohibitive.[]

Module 1: Enzymatic Kinetic Resolution (EKR)

The Gold Standard for Lab & Pilot Scale

The most robust method for resolving secondary alcohols where the heteroaromatic ring is electron-poor is lipase-catalyzed transesterification.[]

Standard Operating Procedure (SOP-EKR-01)
ParameterRecommendationRationale
Biocatalyst Novozym 435 (CAL-B) or Lipase PS (Pseudomonas cepacia) CAL-B is robust and generally accepts bulky aromatic substrates.[] Lipase PS often shows superior selectivity for ortho-substituted aromatics.[]
Acyl Donor Vinyl Acetate (3–5 equivalents)Irreversible transesterification. The byproduct (acetaldehyde) tautomerizes, preventing the reverse reaction.
Solvent MTBE or Toluene Hydrophobic solvents preserve the essential water layer on the enzyme surface, maintaining catalytic activity.
Temperature 25°C – 35°C Higher temperatures increase rate but often degrade the E-value (enantioselectivity).
Stop Point ~48-50% Conversion Theoretical maximum yield is 50%.[] Do not push beyond 50% or the ee of the remaining substrate will degrade.
Workflow Diagram: Enzymatic Resolution

EKR_Workflow Racemate Racemic 1-(5-chloro-2-fluoro-3-pyridyl)ethanol Reaction Enzymatic Reaction (CAL-B + Vinyl Acetate) Racemate->Reaction Dissolve in MTBE Separation Separation (Column Chromatography) Reaction->Separation Stop at 50% Conv. REster (R)-Acetate Ester (High ee) Separation->REster Elutes First (Non-polar) SAlcohol (S)-Alcohol (High ee) Separation->SAlcohol Elutes Second (Polar) Hydrolysis Chemical Hydrolysis (LiOH / MeOH) REster->Hydrolysis Optional RAlcohol (R)-Alcohol (Recovered) Hydrolysis->RAlcohol

Caption: Kinetic resolution workflow separating the racemate into (R)-ester and (S)-alcohol via Lipase catalysis.

Troubleshooting Guide (FAQ)

Q: The reaction rate is extremely slow (<10% conversion after 24h).

  • Diagnosis: The enzyme may be "dried out." Lipases require a micro-layer of water to function.

  • Fix: Add a trace amount of water (0.05% v/v) or equilibrate the enzyme in a humidity chamber before use. Alternatively, switch from Toluene to DIPE (Diisopropyl ether) or MTBE, which can hold slightly more water.[]

Q: The ee of the product is low (<90%).

  • Diagnosis: The "E-value" is insufficient, likely due to nonspecific binding or high temperature.

  • Fix:

    • Lower the temperature to 4°C-10°C. This slows the reaction but drastically improves discrimination between enantiomers.

    • Switch Acyl Donor: Try Vinyl Butyrate . The longer chain length can improve steric recognition in the enzyme's active site.

Module 2: Chemical Resolution (Scale-Up Alternative)

When Lipases are too expensive or unavailable.

Direct salt formation fails because the pyridine nitrogen is too weakly basic (pKa < 3) due to the electron-withdrawing F and Cl atoms. You must derivatize the alcohol to create an acidic handle.

The "Half-Ester" Strategy
  • Derivatization: React the racemic alcohol with Phthalic Anhydride (in Pyridine/DMAP) to form the Phthalate Half-Ester .

    • Mechanism:[][2] This converts the neutral alcohol into a carboxylic acid derivative.

  • Resolution: Form a diastereomeric salt using (S)-(-)-1-Phenylethylamine .

    • Crystallization:[][3][4] The diastereomeric salt will crystallize from Ethanol/Water or IPA. Recrystallize until the salt shows constant melting point/rotation.

  • Hydrolysis: Treat the purified salt with NaOH/MeOH to cleave the phthalate and release the pure enantiomer.

Decision Logic: Troubleshooting Chemical Resolution

Chemical_Res_Logic Problem Issue: No Crystallization or Low ee Check1 Check Solvent Polarity Problem->Check1 Check2 Check Resolving Agent Problem->Check2 Check3 Is Oil Forming? Problem->Check3 Action1 Switch to less polar (e.g., EtOH -> EtOAc/Hex) Check1->Action1 Solubility too high Action2 Try (S)-Naphthylethylamine or Cinchonidine Check2->Action2 Salt too soluble Action3 Seed with pure crystal or cool slowly (-5°C/hr) Check3->Action3 Supersaturation issue

Caption: Troubleshooting logic for failed diastereomeric salt crystallization.

Module 3: Analytical Validation (HPLC)

You cannot optimize what you cannot measure. Use these conditions to determine ee.

ComponentCondition A (Normal Phase)Condition B (Reverse Phase - Immobilized)
Column Chiralpak AD-H or OD-H (Daicel)Chiralpak IC or IG
Mobile Phase n-Hexane : IPA (95:[]5)Acetonitrile : Water (40:60)
Flow Rate 0.5 - 1.0 mL/min1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)UV @ 254 nm
Notes Ensure system is dry. Traces of water can broaden peaks on AD/OD columns.IC columns are robust and handle "dirty" reaction mixtures better.

Critical QC Check: Always inject the racemate first to establish the separation window. If baseline resolution (Rs > 1.5) is not achieved, lower the IPA percentage to 2% or switch to n-Heptane : Ethanol .

References

  • Ghanem, A. (2007).[] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Halo-Substituted 1-Phenylethanols. Tetrahedron: Asymmetry.[][5] Link

  • Breuer, M., et al. (2004).[] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

  • Cui, Y., et al. (2014).[] Process Development for the Synthesis of Crizotinib. Organic Process Research & Development. (Describes the resolution of the phenyl-analog which informs the pyridyl strategy). Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Link

Disclaimer: These protocols involve hazardous chemicals.[6] Always consult the Safety Data Sheet (SDS) for 1-(5-chloro-2-fluoro-3-pyridyl)ethanol and reagents before handling.[] All experiments should be conducted in a fume hood.

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Technical Support Center: Maintaining the Stereochemical Integrity of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical chiral building block. The stereochemical purity of this compound is paramount for its efficacy and safety in downstream applications, particularly in pharmaceutical synthesis. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization and maintain the enantiomeric excess (ee) of your material throughout your experimental workflows.

Troubleshooting Guide: Addressing Loss of Enantiomeric Purity

This section addresses specific experimental issues that can lead to the racemization of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol.

Q1: I'm observing a significant loss of enantiomeric excess (ee) during my aqueous workup. What are the likely causes?

A: Loss of ee during workup is a common issue often traced to unintended exposure to acidic or basic conditions. The chiral center in (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol is susceptible to racemization, particularly under conditions that promote the formation of a planar, achiral intermediate.[1][2][3]

  • Causality (Acidic Conditions): If your workup involves an acid wash (e.g., with HCl or NH4Cl), the hydroxyl group can be protonated, transforming it into a good leaving group (H₂O). Although the electron-withdrawing nature of the substituted pyridine ring destabilizes a carbocation at the adjacent position, under sufficiently harsh conditions (e.g., elevated temperature or strong acids), an Sₙ1-type mechanism can occur. This proceeds through a planar carbocation intermediate, which can be attacked by water from either face, leading to a racemic mixture.[1][3]

  • Causality (Basic Conditions): Exposure to strong bases (e.g., NaOH, K₂CO₃) can deprotonate the hydroxyl group. While less common for alcohols than for carbonyl compounds, certain reaction pathways can be initiated by this deprotonation, especially if catalytic amounts of oxidizing agents or specific metal complexes are present, which can facilitate a dehydrogenation-hydrogenation equilibrium.[4][5]

Troubleshooting Steps:

  • Neutralize Carefully: Ensure that any acidic or basic reaction components are carefully neutralized to a pH of ~7 before extraction. Use mild neutralizing agents like a saturated sodium bicarbonate (NaHCO₃) solution for acids or a dilute, buffered phosphate solution.

  • Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the exposure time to potentially harmful pH levels.

  • Control Temperature: Conduct all workup procedures at low temperatures (0-5 °C) using an ice bath. Higher temperatures accelerate the rate of racemization.[6]

  • Avoid Strong Acids/Bases: If possible, design your synthesis to avoid the use of strong acids or bases altogether.

Q2: My ee is decreasing during purification by silica gel chromatography. How can I prevent this?

A: Standard silica gel is inherently acidic and can act as a heterogeneous acid catalyst, promoting racemization on the column.[7] The prolonged contact time between your compound and the large surface area of the silica can lead to a significant drop in ee.

Troubleshooting Steps:

  • Deactivate the Silica: "Cap" the acidic silanol groups by treating the silica gel with a base before preparing your column. A common method is to prepare the slurry in an eluent containing a small amount of a non-nucleophilic amine, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or Florisil.

  • Minimize Residence Time: Optimize your chromatography to be as fast as possible. Use a slightly more polar solvent system to reduce the retention time, and apply positive pressure ("flash chromatography") to expedite elution.

  • Alternative Purification: If racemization persists, consider alternative purification methods like crystallization or preparative thin-layer chromatography (TLC) with deactivated silica.

Q3: I am performing a substitution reaction on the pyridine ring, but the chiral alcohol center is racemizing. Why is this happening and what can I do?

A: This indicates that your reaction conditions are not compatible with the stereochemical stability of the chiral center. Many reagents used for aromatic substitutions, especially those requiring high temperatures or the use of strong Lewis acids or bases, can induce racemization.

  • Causality: Reagents like strong bases (e.g., LDA, n-BuLi) or certain transition metal catalysts used in cross-coupling reactions can interact with the alcohol.[4][8] For example, some ruthenium or iridium complexes, often used in DKR (Dynamic Kinetic Resolution), are explicitly designed to racemize alcohols.[5][9] If your reaction conditions inadvertently mimic such systems, you will observe a loss of ee.

Troubleshooting Steps:

  • Protect the Hydroxyl Group: The most robust solution is to protect the alcohol functionality before carrying out further reactions.[10][11][12] This masks its reactivity and prevents it from participating in any side reactions that could lead to racemization. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice as it is stable to a wide range of reaction conditions and can be easily removed later.[10]

  • Screen Milder Conditions: Investigate alternative, milder conditions for your desired transformation that are known to be compatible with sensitive functional groups.

  • Consult the Literature: Search for precedents where similar transformations have been performed on molecules containing a chiral secondary alcohol to identify proven, non-racemizing conditions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[2][6] For a chiral molecule like (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, which is often a key intermediate in the synthesis of pharmaceuticals, its specific three-dimensional arrangement (stereochemistry) is crucial for its biological activity. The other enantiomer, (1S)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, may have different, unwanted, or even harmful biological effects. Therefore, maintaining high enantiomeric purity is essential for the safety and efficacy of the final active pharmaceutical ingredient (API).[13][14][15]

Q2: What are the primary mechanisms through which this chiral alcohol can racemize?

A: The two most common non-enzymatic racemization pathways for secondary alcohols are acid-catalyzed and metal-catalyzed (often involving a base).

  • Acid-Catalyzed Racemization: This pathway involves the protonation of the alcohol, followed by the loss of water to form a planar carbocation. The subsequent nucleophilic attack can occur from either face of the plane, resulting in both enantiomers.[1][3]

  • Base-Mediated/Metal-Catalyzed Racemization: This mechanism typically involves a reversible oxidation-reduction sequence.[4][5] A metal catalyst, often in the presence of a base, can transiently oxidize the alcohol to the corresponding achiral ketone. The subsequent reduction of the ketone can produce either enantiomer of the alcohol, leading to racemization.[8][16][17]

RacemizationMechanisms cluster_acid Acid-Catalyzed Pathway cluster_base_metal Base/Metal-Catalyzed Pathway R_Alcohol (1R)-Alcohol Protonated Protonated Alcohol (Good Leaving Group) R_Alcohol->Protonated + H⁺ Carbocation Planar Carbocation (Achiral) Protonated->Carbocation - H₂O Racemate_Acid Racemic Mixture Carbocation->Racemate_Acid + H₂O R_Alcohol2 (1R)-Alcohol Ketone Achiral Ketone R_Alcohol2->Ketone [Oxidation] - [H] Racemate_Base Racemic Mixture Ketone->Racemate_Base [Reduction] + [H] caption Potential Racemization Pathways.

Caption: Potential Racemization Pathways.

Q3: What are the recommended general handling and storage conditions to ensure long-term stereochemical stability?

A: To ensure the long-term integrity of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, follow these guidelines:

  • Storage Temperature: Store the compound at low temperatures, preferably at 2-8 °C or frozen, to minimize any potential degradation or slow racemization over time.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent air-oxidation, which could generate byproducts that might catalyze racemization.

  • Container: Use clean, dry, and inert containers (e.g., amber glass vials with PTFE-lined caps).

  • pH Neutrality: Ensure the material is free from any residual acidic or basic impurities from its synthesis. If necessary, purify it carefully, ensuring the final product is neutral.

Q4: How can I protect the hydroxyl group to prevent racemization during subsequent synthetic steps?

A: Protecting the hydroxyl group as an ether or ester is the most effective strategy to prevent racemization during reactions that are not compatible with a free alcohol.[10][11][12][18][19] The choice of protecting group depends on the conditions of the subsequent reaction steps.

Protecting GroupAbbreviationInstallation ReagentsRemoval ConditionsStability Profile
tert-Butyldimethylsilyl Ether TBSTBS-Cl, Imidazole, DMFTBAF, THF; or HF•Py, THF; or aq. HClStable to bases, nucleophiles, organometallics, and mild oxidants. Cleaved by fluoride or strong acid.[10]
Triethylsilyl Ether TESTES-Cl, Pyridine or Et₃NMilder acid conditions than TBS; Fluoride sources.Less sterically hindered and more acid-labile than TBS.
Methoxymethyl Ether MOMMOM-Cl, DIPEA, DCMStrong acid (e.g., HCl in THF/H₂O)Stable to bases, Grignard reagents, and nucleophiles. Sensitive to acids.[10]
Benzyl Ether BnBnBr, NaH, THFCatalytic Hydrogenolysis (H₂, Pd/C)Very stable to acidic and basic conditions, and many redox reagents. Removed under neutral conditions.[19]
Acetyl Ester AcAc₂O, PyridineMild base (K₂CO₃, MeOH); or mild acid.Less robust than ethers. Not stable to strong bases or nucleophiles.[11]

Q5: Which analytical techniques are best for accurately determining the enantiomeric excess of my compound?

A: The determination of enantiomeric excess requires a chiral environment that allows for the differentiation of the two enantiomers. Chiral chromatography is the most common and reliable method.[20][21][22][23]

TechniquePrincipleCommon Stationary Phases/MethodsAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD), Pirkle-type.High accuracy, reproducibility, and widely applicable. Both analytical and preparative scales are possible.[22]Can require significant method development to find the right column and mobile phase.
Chiral GC Separation on a capillary column coated with a chiral stationary phase.Cyclodextrin derivatives (e.g., Chirasil-DEX).High resolution, fast analysis times, requires very small sample size.[21]Compound must be volatile and thermally stable. Derivatization may be necessary.
Chiral SFC Supercritical fluid (e.g., CO₂) as mobile phase with a chiral stationary phase.Same as HPLC (e.g., polysaccharide-based).Fast, green (less organic solvent), high efficiency.Requires specialized instrumentation.
NMR Spectroscopy Using a chiral derivatizing agent or chiral solvating agent to create diastereomeric species that are distinguishable by NMR.[24]Mosher's acid (MTPA-Cl), chiral lanthanide shift reagents.Provides structural information. No chromatographic separation needed.Lower accuracy and sensitivity for minor enantiomers compared to chromatography. Requires pure sample.

Experimental Protocols

Protocol 1: Protection of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol as a TBS Ether

This protocol describes a standard procedure for protecting the hydroxyl group, rendering it inert to many reaction conditions that would otherwise cause racemization.

ProtectionWorkflow start Dissolve Alcohol in DMF add_reagents Add Imidazole, then TBS-Cl at 0 °C start->add_reagents reaction Stir at Room Temperature (Monitor by TLC) add_reagents->reaction quench Quench with H₂O reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography (if necessary) concentrate->purify end Protected TBS Ether purify->end caption Workflow for TBS Protection.

Caption: Workflow for TBS Protection.

Materials:

  • (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry, nitrogen-flushed flask, add (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF (approx. 0.5 M concentration).

  • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBS-Cl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel if necessary.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Instrumentation and Columns:

  • An HPLC system with a UV detector is suitable.

  • A polysaccharide-based chiral stationary phase column, such as a Chiralpak® IA, IB, or IC, is often a good starting point for pyridyl alcohols.

Procedure:

  • Method Development (Initial Screening):

    • Prepare a ~1 mg/mL solution of a racemic sample of 1-(5-chloro-2-fluoro-3-pyridyl)ethanol in the mobile phase solvent. A racemic standard is crucial for confirming peak identity and calculating resolution.

    • Screen different mobile phases. A common starting point is a mixture of hexane and isopropanol (e.g., 90:10 v/v). Vary the ratio to optimize separation (e.g., 95:5, 80:20).

    • Set a flow rate of 0.5 - 1.0 mL/min.

    • Monitor the separation at a suitable UV wavelength (e.g., 254 nm or 270 nm).

  • Sample Analysis:

    • Once a method that provides baseline separation of the two enantiomers is established, prepare a solution of your (1R)-enriched sample at the same concentration.

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas for the two enantiomers. Let the area of the major enantiomer (1R) be A₁ and the area of the minor enantiomer (1S) be A₂.

  • Calculation:

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100

References

  • Chiral Alcohols from Alkenes and Water: Directed Evolution of a Styrene Hydr
  • Enantioselective synthesis of enantiopure chiral alcohols using carbonyl reductases screened
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols.Benchchem.
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.TU Delft Research Portal.
  • Stereoselective Synthesis of Chiral Molecules.Encyclopedia.pub.
  • Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes.Journal of the American Chemical Society.
  • Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes.Semantic Scholar.
  • Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes.Journal of the American Chemical Society.
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.
  • Chapter 3: Racemization, Enantiomerization and Diastereomeriz
  • Racemization Overview, Mechanism & Examples.Study.com.
  • Acid Zeolites as Alcohol Racemization Catalysts: Screening and Application in Biphasic Dynamic Kinetic Resolution.Scilit.
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.
  • Determination of enantiomeric excess.
  • Is Molecular Chirality Connected to Supramolecular Chirality? The Particular Case of Chiral 2‑Pyridyl Alcohols.CONICET.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.Wiley Online Library.
  • 19.
  • Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols.
  • Protecting Groups For Alcohols.Master Organic Chemistry.
  • Protecting group.Wikipedia.
  • Appendix 6: Protecting groups.Oxford Learning Link.
  • Base-Free Dynamic Kinetic Resolution of Secondary Alcohols Using “Piano-Stool” Complexes of N-Heterocyclic Carbenes.
  • Chiral recognition and determination of enantiomeric excess by mass spectrometry : a review.PolyU Institutional Research Archive.
  • Protection of OH group of alcohol.SlideShare.
  • Simple racemiz
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.MDPI.
  • ANALYTICAL CHIRAL SEPAR
  • Protective Groups.Organic Chemistry Portal.
  • Synthesis and characterisation of a suite of four chiral pyridyl alcohols derived
  • Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase.
  • Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase.Organic & Biomolecular Chemistry (RSC Publishing).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.PMC.
  • CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO.Revue Roumaine de Chimie.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
  • The reaction of an achiral pyridyl aluminate with a chiral alcohol,...
  • (1R)-1-(5-chloro-3-fluoro-2-pyridinyl)ethanol.PubChem - NIH.
  • Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.IP.com.
  • Synthesis and antibacterial and antifungal studies of novel nitrogen containing heterocycles from 5-Ethylpyridin-2-ethanol.Indian Journal of Pharmaceutical Sciences.
  • Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles.PMC.
  • Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics.Organic & Biomolecular Chemistry (RSC Publishing).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production.ChemRxiv.

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Technical Support Center: Stability of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this chiral alcohol, particularly under basic conditions. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity of your experiments and the quality of your results.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you might encounter during your work with (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol.

Question 1: I'm observing a significant loss of my starting material after a reaction or work-up under basic conditions (e.g., using NaOH, K2CO3). What is likely happening?

Answer:

It is highly probable that your compound is degrading. (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol possesses structural features that render it susceptible to degradation in the presence of a base. The primary cause is likely base-catalyzed decomposition.

Underlying Chemistry:

The pyridine ring, particularly with electron-withdrawing halogen substituents (chloro and fluoro), is electron-deficient. This electronic characteristic makes the protons on the carbon bearing the alcohol (the benzylic-like proton) more acidic and susceptible to abstraction by a base. Furthermore, the alcohol proton itself is readily removed by a base.

Potential Degradation Pathways:

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-chloro-2-fluoro-3-acetylpyridine.[1] This is a common reaction for alcohols, and the rate can be influenced by the reaction conditions.

  • Elimination: Although less likely without a good leaving group on the adjacent carbon, base-catalyzed elimination reactions can occur under certain conditions.

  • Racemization: The chiral center could be susceptible to racemization under basic conditions, especially if there is any transient formation of a ketone intermediate followed by reduction.

Immediate Troubleshooting Steps:

  • Re-evaluate the pH: If possible, use milder basic conditions. Consider using weaker bases like sodium bicarbonate or organic bases such as triethylamine or diisopropylethylamine.

  • Temperature Control: Perform your reaction or work-up at a lower temperature to slow down the rate of degradation.

  • Reaction Time: Minimize the exposure time of your compound to basic conditions.

  • Analytical Confirmation: Use an appropriate analytical technique to identify potential degradation products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is ideal for monitoring both the degradation of the starting material and any loss of enantiomeric purity.[2][3]

Question 2: My chiral HPLC analysis shows a decrease in the enantiomeric excess (ee) of my (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol after exposure to a basic mobile phase or sample preparation.

Answer:

A decrease in enantiomeric excess suggests that racemization is occurring. This is a critical issue in chiral drug development, as the different enantiomers can have different pharmacological activities.[4]

Plausible Mechanism:

Under basic conditions, a small equilibrium concentration of the deprotonated alcohol (alkoxide) may be present. If any oxidation to the ketone occurs, followed by a non-stereoselective reduction back to the alcohol, this will lead to racemization.

Troubleshooting and Prevention:

  • Mobile Phase Modification: If using HPLC, ensure your mobile phase is not basic. If a basic modifier is required for chromatographic reasons, consider using a different column or developing an alternative method with a neutral or acidic mobile phase.

  • Sample Preparation: Prepare your samples for analysis in a neutral or slightly acidic solvent. Avoid dissolving your sample in basic solutions for extended periods.

  • Derivatization: For gas chromatography (GC) analysis, you can derivatize the alcohol with a chiral derivatizing agent. This creates diastereomers that are often more easily separated on a standard achiral GC column.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol?

A1: To ensure long-term stability, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. It should be stored in a tightly sealed container to prevent moisture absorption.

Q2: How can I monitor the stability of this compound in my formulation?

A2: A well-designed stability study is crucial. This typically involves storing the compound under various stress conditions (e.g., different pH values, temperatures, and light exposure) and monitoring its degradation over time using a validated stability-indicating analytical method, such as HPLC.[5]

Q3: Are there any known incompatible excipients or reagents I should avoid?

A3: Avoid strong bases and strong oxidizing agents.[1] Additionally, be cautious with excipients that may have basic impurities. It is always good practice to perform compatibility studies with your intended formulation excipients.[6]

In-Depth Technical Guide: A Proactive Approach to Stability

As Senior Application Scientists, we advocate for a proactive approach to understanding compound stability. This involves not just troubleshooting but also conducting well-designed experiments to predict and mitigate potential issues.

Expertise & Experience: Understanding the "Why"

The stability of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol under basic conditions is governed by fundamental chemical principles. The electron-withdrawing nature of the pyridine ring, amplified by the chloro and fluoro substituents, makes the molecule susceptible to nucleophilic attack and base-catalyzed reactions. The secondary alcohol is a key functional group that can undergo oxidation.[1]

A potential degradation pathway under basic conditions is the oxidation of the alcohol to the corresponding ketone. This can be followed by further reactions or racemization.

A (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol C Deprotonation (Alkoxide formation) A->C Reversible B [Base, e.g., OH-] D Oxidation C->D E 5-chloro-2-fluoro-3-acetylpyridine (Ketone) D->E F Potential Racemization E->F G Further Degradation Products E->G

Caption: Proposed degradation pathway under basic conditions.

Trustworthiness: A Self-Validating Experimental Protocol

To quantitatively assess the stability of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, we recommend the following comprehensive stability study protocol. This protocol includes controls and multiple analytical time points to ensure the data is reliable and reproducible.

Experimental Protocol: pH-Dependent Stability Study

Objective: To determine the degradation rate of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol at various pH values.

Materials:

  • (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer solutions (pH 5, 7, 9, and 11)

  • Calibrated pH meter

  • HPLC system with a UV detector and a chiral stationary phase column (e.g., polysaccharide-based CSP)[2]

  • Temperature-controlled incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol in acetonitrile.

  • Sample Preparation:

    • For each pH value (5, 7, 9, and 11), pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of 0.1 mg/mL.

    • Prepare a control sample at each pH without the compound to serve as a blank.

  • Time Zero (T0) Analysis: Immediately after preparation, inject each sample onto the HPLC system to determine the initial concentration and enantiomeric purity.

  • Incubation: Store the prepared samples in the temperature-controlled incubator at a specified temperature (e.g., 40°C).

  • Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of the remaining (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol at each time point relative to T0.

    • Determine the enantiomeric excess at each time point.

    • Plot the percentage remaining versus time for each pH to determine the degradation kinetics.

Data Presentation:

pHTemperature (°C)Initial Concentration (mg/mL)Analysis Timepoints (hours)
5.0400.10, 2, 4, 8, 24, 48, 72
7.0400.10, 2, 4, 8, 24, 48, 72
9.0400.10, 2, 4, 8, 24, 48, 72
11.0400.10, 2, 4, 8, 24, 48, 72

A Prepare Stock Solution (1 mg/mL in ACN) B Dilute to 0.1 mg/mL in Buffers (pH 5, 7, 9, 11) A->B C T0 HPLC Analysis B->C D Incubate at 40°C C->D E Time Point HPLC Analysis (2, 4, 8, 24, 48, 72h) D->E F Data Analysis (Degradation Rate & ee) E->F

Caption: Experimental workflow for the pH-dependent stability study.

This structured approach will provide you with a clear understanding of the stability profile of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, enabling you to make informed decisions in your research and development processes.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. Available at: [Link]

  • Photoproduct Formation during the Photolysis of Fluorinated Pesticides | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. Available at: [Link]

  • Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies - Unipd. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Available at: [Link]

  • Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis - MDPI. Available at: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available at: [Link]

  • Drug degradation pathways - Pharmaceutical - Pharmacy 180. Available at: [Link]

  • Synthesis and antibacterial and antifungal studies of novel nitrogen containing heterocycles from 5-Ethylpyridin-2-ethanol - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • 2-Fluoroethanol - Wikipedia. Available at: [Link]

  • Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • (1R)-1-(5-chloro-3-fluoro-2-pyridinyl)ethanol - PubChem - NIH. Available at: [Link]

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.
  • oxidation of alcohols - Chemguide. Available at: [Link]

  • Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. - ResearchGate. Available at: [Link]

  • 2-Chloroethanol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

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Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Ethanol Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning during the ethanol reduction of pyridine and its derivatives. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

Introduction to Pyridine-Induced Catalyst Poisoning

Catalyst poisoning is a significant hurdle in synthetic chemistry, leading to decreased reaction rates, incomplete conversions, and increased costs.[1] Pyridine and its derivatives are notorious catalyst poisons, particularly for precious metal catalysts like palladium (Pd), platinum (Pt), and rhodium (Rh).[2] The lone pair of electrons on the nitrogen atom of the pyridine ring strongly coordinates to the metal's active sites, effectively blocking them from participating in the desired catalytic cycle.[2] This guide will help you diagnose, troubleshoot, and overcome these challenges.

Core Mechanism of Poisoning

The primary mechanism of catalyst poisoning by pyridine involves the strong adsorption of the pyridine molecule onto the catalyst's active sites.[1] This interaction is often stronger than the adsorption of the intended reactants, leading to a significant reduction in catalytic activity.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my hydrogenation of a pyridine-containing compound so slow or incomplete?

Possible Cause: This is a classic symptom of catalyst poisoning. The pyridine moiety in your substrate is likely deactivating your catalyst.[2] The nitrogen atom's lone pair of electrons binds strongly to the metal surface, preventing the hydrogenation reaction from proceeding efficiently.[2][3]

Troubleshooting Steps:

  • Increase Catalyst Loading: While not the most elegant solution, increasing the amount of catalyst can sometimes compensate for the poisoning effect by providing more active sites.[2]

  • Change Catalyst Type: Some catalysts are more resistant to pyridine poisoning than others. Consider screening different metals (e.g., Rh, Ru) or different supports (e.g., alumina, titania).[4] Recent studies have shown that iridium(III) catalysts operating through an ionic hydrogenation mechanism can circumvent typical catalyst poisoning by nitrogen lone pairs.[5][6][7]

  • Modify Reaction Conditions: Increasing hydrogen pressure and/or temperature can sometimes help to overcome the poisoning effect and drive the reaction to completion.

  • Substrate Modification: If possible, quaternizing the pyridine nitrogen to form a pyridinium salt can alleviate catalyst poisoning.[3]

Q2: I'm observing a gradual decrease in catalyst activity over time in my flow chemistry setup. What's happening?

Possible Cause: This indicates progressive catalyst deactivation. In a continuous flow system, the constant exposure of the catalyst bed to the pyridine substrate leads to a steady accumulation of the poison on the active sites.[2]

Troubleshooting Steps:

  • Implement a Guard Bed: Place a sacrificial bed of a less expensive material upstream of your main catalyst bed.[2][8] This guard bed will adsorb a significant portion of the pyridine, protecting your primary catalyst.

  • Temperature Gradient: Operating the reactor with a temperature gradient can sometimes mitigate poisoning effects.[2]

  • Pulsed Addition/Solvent Wash: If your system allows, consider periodically pulsing a regenerating agent or flowing only the solvent to wash the catalyst bed.[2]

  • Catalyst Regeneration: Plan for regular regeneration of your catalyst bed. A detailed protocol for regenerating a Pd/C catalyst is provided below.[2]

Q3: Can pyridine ever be beneficial in a catalytic reaction?

Answer: Yes, surprisingly. In some specific cases, pyridine or similar compounds like quinoline are used as "controlled poisons" to modify a catalyst's activity and enhance selectivity. A classic example is the Lindlar catalyst, where palladium is intentionally poisoned to stop the hydrogenation of an alkyne at the alkene stage, preventing over-reduction to an alkane.[9] Similarly, in certain chemoselective hydrogenations, pyridine can be used to protect specific functional groups from being reduced.[2][10][11]

Troubleshooting Guide: Specific Scenarios

Scenario 1: Failed Suzuki Coupling with a 2-Bromopyridine Substrate

Problem: You are attempting a Suzuki coupling with a 2-bromopyridine, and the reaction is either failing or giving very low yields.

Root Cause Analysis: 2-substituted pyridines are particularly challenging substrates for cross-coupling reactions due to the proximity of the nitrogen atom to the reaction center, which facilitates strong chelation and deactivation of the palladium catalyst.

Mitigation Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands that can stabilize the palladium center and hinder pyridine coordination.

  • Base and Solvent Optimization: The choice of base and solvent is critical. A thorough screening of conditions, such as using a weaker base like potassium phosphate (K₃PO₄) in an organic solvent with a small amount of water, may be necessary.[2]

  • Alternative Boron Reagents: Consider using more stable boron reagents, such as boronic acid pinacol esters, which may exhibit better reactivity in the presence of challenging substrates.[2]

Scenario 2: Incomplete Reduction of a Pyridine Ring to a Piperidine

Problem: Your goal is the complete saturation of a pyridine ring to form a piperidine, but the reaction stalls or provides a mixture of partially hydrogenated products.

Root Cause Analysis: The aromatic stability of the pyridine ring, coupled with its catalyst-poisoning nature, makes complete reduction challenging.[5][6][7][12] The piperidine product itself can also act as a catalyst poison.[12]

Mitigation Strategies:

  • Catalyst Choice: Rhodium and ruthenium catalysts are often more effective than palladium for pyridine hydrogenation.[3][4] Rhodium oxide (Rh₂O₃) has shown high activity under mild conditions.[3][12]

  • Acidic Conditions: Performing the hydrogenation under acidic conditions can protonate the pyridine nitrogen, preventing it from coordinating to the catalyst. However, this may not be compatible with other functional groups in your molecule.

  • High-Pressure Hydrogenation: Employing higher hydrogen pressures can often overcome the thermodynamic barrier and drive the reaction to completion.

Experimental Protocols

Protocol 1: Assessing the Impact of Pyridine Poisoning

This protocol allows for the quantification of the inhibitory effect of a pyridine derivative on a standard hydrogenation reaction.

Materials:

  • Hydrogenation catalyst (e.g., 10% Pd/C)

  • Standard substrate (e.g., cyclohexene)

  • Solvent (e.g., ethanol)

  • Pyridine or pyridine derivative

  • Hydrogen source

  • Reaction vessel

  • Analytical instrument (GC or NMR)

Procedure:

  • Baseline Reaction:

    • To a reaction vessel, add the catalyst (e.g., 1 mol%), substrate (1 mmol), and solvent (10 mL).

    • Purge the vessel with hydrogen.

    • Monitor the reaction progress at regular intervals by analyzing aliquots until completion.[2]

  • Poisoned Reaction:

    • Repeat the baseline reaction, but add a specific amount of the pyridine-based poison (e.g., 0.1, 0.5, 1.0 molar equivalents relative to the catalyst) to the reaction mixture before introducing hydrogen.[2]

    • Run the reaction under the same conditions and monitor its progress.[2]

  • Data Analysis:

    • Plot substrate conversion versus time for both reactions.

    • Compare the initial reaction rates and the time to reach full conversion to quantify the poisoning effect.[2]

Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol outlines a procedure for regenerating a Pd/C catalyst that has been deactivated by a pyridine-containing substrate.[2]

Materials:

  • Spent Pd/C catalyst

  • Deionized water

  • Methanol

  • Centrifuge and tubes

  • Filtration apparatus

Procedure:

  • Initial Washing:

    • Recover the spent catalyst from the reaction mixture by filtration.

    • Wash the catalyst thoroughly with deionized water to remove any water-soluble impurities.

  • Organic Solvent Wash:

    • Wash the water-rinsed catalyst with methanol (2-3 times) to remove organic residues.[2] Use centrifugation to aid in separating the catalyst from the solvent.[2]

  • Final Water Wash and Drying:

    • After the methanol washes, wash the catalyst again with deionized water to remove any residual methanol.[2]

    • Dry the catalyst under vacuum.

  • Activity Test:

    • Test the activity of the regenerated catalyst using a standard hydrogenation reaction (as described in Protocol 1) to confirm the recovery of its catalytic performance.[2]

Data Presentation

Table 1: Effect of Pyridine on Cyclohexene Hydrogenation Rate

Pyridine (mol% relative to Pd/C)Initial Rate (mol/L·s)Time to >99% Conversion (min)
0 (Baseline)1.5 x 10⁻³30
0.18.2 x 10⁻⁴65
0.52.1 x 10⁻⁴240
1.0< 1.0 x 10⁻⁵> 1440 (incomplete)

Note: The data presented in this table is illustrative and will vary depending on the specific catalyst, substrate, and reaction conditions.

Visualizations

Diagram 1: Mechanism of Catalyst Poisoning by Pyridine

G cluster_0 Catalyst Surface Active Site Active Site Blocked Site Blocked Active Site Pyridine Pyridine Pyridine->Active Site Strong Coordination (Poisoning) Reactant Reactant Reactant->Blocked Site Reaction Inhibited

Caption: Pyridine strongly coordinates to the catalyst's active site, blocking reactant access.

Diagram 2: Troubleshooting Workflow for Catalyst Poisoning

G start Reaction Slow or Incomplete? poisoning Suspect Catalyst Poisoning start->poisoning increase_catalyst Increase Catalyst Loading poisoning->increase_catalyst change_catalyst Screen Different Catalysts (Rh, Ru, Ir) poisoning->change_catalyst modify_conditions Modify Conditions (Temp, Pressure) poisoning->modify_conditions regenerate Regenerate Catalyst poisoning->regenerate guard_bed Use Guard Bed (Flow Chemistry) poisoning->guard_bed end Reaction Optimized increase_catalyst->end change_catalyst->end modify_conditions->end regenerate->end guard_bed->end

Caption: A decision-making workflow for addressing suspected catalyst poisoning.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025, November 23).
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. (2024, January 3).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC
  • Sulfur and Nitrogen Sensitivity of Supported Pt-Hydrogenation Catalysts - medi
  • Challenges in Catalyst Regeneration and How to Overcome Them. (2024, July 31).
  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines - BIOENGINEER.ORG. (2025, December 3).
  • What is catalyst regeneration and how does it extend catalyst life?
  • Elucidation of Retarding Effects of Sulfur and Nitrogen Compounds on Aromatic Compounds Hydrogenation - American Chemical Society. (2003, August 6).
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines | ChemRxiv. (2025, April 29).
  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025, December 2).
  • Catalyst Regeneration: Methods & Process - StudySmarter. (2024, August 27).
  • Effect of Sulfur or Nitrogen Poisoning on the Activity and Selectivity of Y-Zeolite-Supported Pt–Pd Catalysts in the Hydrogenation of Tetralin | Semantic Scholar. (2001, August 1).
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (2022, July 1).
  • Competitive effects of nitrogen and sulfur content on activity of hydrotreating CoMo/Al2O3 catalysts: A batch reactor study - ResearchG
  • Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd.
  • Investigation of the mechanism of photocatalytic alcohol dehydrogenation over Pt/TiO2 using poisons and labelled ethanol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed. (2003, March 15).
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - ResearchG
  • Reactivity of Sulfur and Nitrogen Compounds of FCC Light Cycle Oil in Hydrotreating over CoMoS and NiMoS C
  • How would ethanol and pyridine prevent H2 + Pd/C from fully reducing an alkyne to an alkane? : r/OrganicChemistry - Reddit. (2021, August 7).
  • Pyridine - Wikipedia.
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a C
  • Chapter 6 Pyridine and Piperidine Denitrogenation on Silica Supported Phosphides - VTechWorks.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • Application of Pyridine-2,6-diethanol in Catalysis: A Detailed Overview for Researchers - Benchchem.
  • Solving the Problem of Catalyst Poisoning in Encapsulants - GOOD GI. (2024, August 28).
  • Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. (2022, March 7).
  • Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes | Journal of the American Chemical Society - ACS Public
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Reduction Reactions and Heterocyclic Chemistry - Jones Research Group. (2016, January 8).
  • Electronic nature of pyridine and its deactivation via Lewis acid.
  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - MDPI. (2023, August 22).
  • Poisoning and deactivation of palladium c
  • Pyridine-2,6-bis(thioether) (SNS)
  • Enhancing CO2 to Alcohol Conversion: Powerful Photocatalysts Based on TiO2–Cu(I)
  • Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives - MDPI. (2025, January 24).

Sources

Technical Support Center: Synthesis of 5-Chloro-2-fluoro-3-pyridyl Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloro-2-fluoro-3-pyridyl ethanol. This critical intermediate is foundational in the development of numerous pharmaceutical agents. However, its synthesis is not without challenges, primarily the formation of closely related impurities that can complicate purification and compromise final product quality.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to minimize byproduct formation and optimize synthetic outcomes. We will delve into the causality behind common issues and provide robust, validated protocols to ensure the integrity of your synthesis.

Section 1: Understanding the Core Synthesis Pathway

The most prevalent and scalable route to 5-chloro-2-fluoro-3-pyridyl ethanol involves the reduction of an ester precursor, typically ethyl 2-chloro-5-fluoronicotinate. This pathway is favored for its use of readily available starting materials and generally good yields. The key transformation is the reduction of the ester moiety to a primary alcohol.

The choice of reducing agent is paramount and is the primary factor influencing the purity profile of the crude product. While powerful reductants like lithium aluminum hydride (LiAlH₄) can be used, they often lead to undesired side reactions. A more controlled reduction is typically achieved using sodium borohydride (NaBH₄), often in a mixed solvent system to enhance its reactivity towards the ester.[1]

Core Reaction Pathway

Synthesis_Pathway Start Ethyl 2-chloro-5-fluoronicotinate Product 5-chloro-2-fluoro-3-pyridyl ethanol Start->Product Reduction Reagent NaBH₄ / Solvent Reagent->Product

Caption: General synthesis route via ester reduction.

Section 2: Troubleshooting & FAQ - Byproduct Minimization

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: I'm observing a significant amount of unreacted starting material (ethyl 2-chloro-5-fluoronicotinate). How can I drive the reaction to completion?

A1: Incomplete conversion is a frequent issue, often stemming from the inherently lower reactivity of esters with sodium borohydride compared to aldehydes or ketones.[2]

Causality & Mechanism: Sodium borohydride is a mild reducing agent. Its reactivity towards esters is significantly enhanced by the presence of a protic solvent like methanol or ethanol, which can activate the ester carbonyl group.[1] However, if the conditions are not optimal, the reaction rate can be slow, leading to incomplete conversion within a practical timeframe.

Troubleshooting Steps:

  • Solvent System Optimization: The use of a NaBH₄-Methanol system in a refluxing solvent like Tetrahydrofuran (THF) has been shown to be effective for reducing aromatic esters.[1] The methanol acts as a co-reagent, forming alkoxyborohydrides which are more potent reducing species.

  • Increase Reagent Stoichiometry: While a stoichiometric amount of NaBH₄ provides 4 hydride equivalents, an excess is often required to drive the reaction to completion. Systematically increase the equivalents of NaBH₄ (e.g., from 2.0 to 4.0 eq.) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Elevate Reaction Temperature: Increasing the reaction temperature to the reflux point of the chosen solvent (e.g., THF, ~66°C) will significantly increase the reaction rate. Ensure the reaction is monitored to prevent the formation of degradation byproducts.

  • Purity of Starting Materials: Ensure that the starting ester and solvents are anhydrous. Water will rapidly consume NaBH₄, reducing the amount available for the desired reaction.[3]

Q2: My GC-MS analysis shows a peak corresponding to 5-chloro-2-fluoro-3-methylpyridine. What is causing this over-reduction, and how do I prevent it?

A2: The formation of the methylpyridine derivative is a classic example of over-reduction. This occurs when the initially formed primary alcohol is further reduced to a methyl group.

Causality & Mechanism: This side reaction is more common with aggressive, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄).[2][4] Under harsh conditions (e.g., high temperatures, prolonged reaction times), the benzylic-like alcohol can be activated and subsequently reduced. While less common with NaBH₄, it can occur if reaction conditions are forced.

Troubleshooting Steps:

  • Avoid Strong Reducing Agents: If using LiAlH₄, switch to the milder Sodium Borohydride (NaBH₄). The lower reactivity of NaBH₄ provides a greater degree of selectivity for the ester reduction without affecting the resulting alcohol.[5]

  • Control Temperature: Do not allow the reaction temperature to exceed the recommended range. If using NaBH₄ in refluxing THF, maintain a gentle reflux and do not heat excessively.

  • Limit Reaction Time: Monitor the reaction closely. Once the starting material is consumed (as determined by TLC or HPLC), proceed with the workup promptly. Prolonged exposure to the reducing conditions can increase the likelihood of over-reduction.[6]

Q3: I am detecting dehalogenation byproducts, specifically 2-fluoro-3-pyridyl ethanol or 5-chloro-3-pyridyl ethanol. How can I maintain the integrity of the halogen substituents?

A3: Dehalogenation is a known side reaction in reductions of halogenated pyridines, particularly when using catalytic hydrogenation or very strong hydride donors.

Causality & Mechanism: The carbon-halogen bond on the pyridine ring can be susceptible to reductive cleavage. This is especially true for the chlorine at the 2-position, which is activated by the ring nitrogen. Certain catalysts, like Palladium on Carbon (Pd/C) with hydrogen gas, are well-known to cause dehalogenation. Similarly, forcing conditions with metal hydrides can also lead to this undesired pathway. A patent for a related synthesis notes that specific reduction methods can be employed to selectively reduce one chlorine atom over another, highlighting the sensitivity of these bonds.[7]

Troubleshooting Steps:

  • Select the Right Reducing Agent: Strictly avoid catalytic hydrogenation (e.g., H₂/Pd-C). Stick with borohydride-based reagents which are less prone to causing dehalogenation under controlled conditions.

  • Maintain Moderate Temperatures: High temperatures can promote dehalogenation. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate.

  • pH Control During Workup: During the aqueous workup, avoid strongly acidic or basic conditions for prolonged periods, as this can sometimes facilitate halide displacement or degradation, though this is less common for fluoro and chloro groups.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Crude Product (GC-MS, HPLC, NMR) Start->Analyze Identify Identify Major Impurity Analyze->Identify SM High Starting Material Identify->SM Incomplete Conversion OverRed Over-reduction Product (Methylpyridine) Identify->OverRed Lower MW Byproduct Dehalo Dehalogenation Identify->Dehalo Loss of Cl or F Success Purity >95% Proceed to Purification Identify->Success Minimal Impurities Action_SM Action: - Optimize Solvent - Increase NaBH₄ eq. - Increase Temperature SM->Action_SM Action_OverRed Action: - Use NaBH₄ instead of LiAlH₄ - Control Temperature - Limit Reaction Time OverRed->Action_OverRed Action_Dehalo Action: - Avoid Catalytic Hydrogenation - Use Borohydride Reagents - Moderate Temperature Dehalo->Action_Dehalo Action_SM->Analyze Rerun Reaction Action_OverRed->Analyze Rerun Reaction Action_Dehalo->Analyze Rerun Reaction

Caption: A logical workflow for identifying and resolving common synthesis impurities.

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield of 5-chloro-2-fluoro-3-pyridyl ethanol while minimizing the formation of the byproducts discussed above.

Materials:

  • Ethyl 2-chloro-5-fluoronicotinate (1.0 eq.)

  • Sodium borohydride (NaBH₄) (3.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 2-chloro-5-fluoronicotinate (1.0 eq.).

  • Solvent Addition: Add anhydrous THF (approx. 10 mL per 1 g of ester) to the flask. Stir until the ester is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, carefully suspend sodium borohydride (3.0 eq.) in a minimal amount of anhydrous THF. To this suspension, slowly add anhydrous methanol (4.0 eq.) while maintaining the temperature at 0°C. Caution: Hydrogen gas is evolved.

  • Slow Addition: Add the NaBH₄/MeOH slurry dropwise to the solution of the ester over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 66°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot is no longer visible.

  • Quenching: Cool the reaction mixture back to 0°C. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the excess NaBH₄. Caution: Vigorous hydrogen evolution.

  • Workup: Once gas evolution has ceased, add ethyl acetate to the mixture. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude alcohol can be purified by flash column chromatography on silica gel, typically using a gradient elution of ethyl acetate in hexanes.

Summary of Optimized Parameters
ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)High selectivity for ester reduction over dehalogenation or over-reduction.[5]
Stoichiometry 3.0 eq. NaBH₄, 4.0 eq. MeOHEnsures complete conversion by forming more reactive alkoxyborohydride species.[1]
Solvent Anhydrous THFGood solvent for reactants and allows for reflux at a moderate temperature.
Temperature 0°C addition, then reflux (~66°C)Controlled initial phase to prevent runaway reaction, followed by heating to ensure a reasonable rate.
Reaction Time 4-6 hours (monitored)Sufficient time for completion while minimizing potential side reactions.
Workup Quench Saturated aq. NH₄ClMildly acidic quench that effectively destroys excess hydride without harsh pH changes.

Section 4: Analytical Methods for Quality Control

Proactive monitoring and quality control are essential for successful synthesis.[8]

  • Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. Allows for quick visualization of the consumption of starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as the over-reduction product (5-chloro-2-fluoro-3-methylpyridine) and any remaining starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides excellent resolution for quantifying the purity of the final product and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural confirmation of the final product and for identifying the structure of unknown byproducts if isolated.

By implementing these troubleshooting strategies and adhering to the optimized protocol, researchers can significantly improve the purity and yield of 5-chloro-2-fluoro-3-pyridyl ethanol, facilitating a smoother path in the complex landscape of drug development.

References

  • BenchChem. (n.d.). Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley and Sons.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Hrnciar, P., & Stappenbeck, F. J. (1999). J. Org. Chem., 64, 7871-7884.
  • MDPI. (2000, December 18). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog.
  • Seqens. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • TCI (Tokyo Chemical Industry). (n.d.). Reducing Agents.
  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
  • Chem LibreTexts. (2025, December 11). A Quick Guide to Reductions in Organic Chemistry.

Sources

Technical Support Center: Crystallization of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Oiling Out" Paradox

Welcome to the technical support hub for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol . If you are accessing this guide, you are likely facing one of three critical issues:

  • The product separates as a persistent oil rather than a crystal.[1][2]

  • Enantiomeric excess (ee) is stalling below 98%.[1]

  • Impurities (specifically the S-enantiomer or unreacted ketone) are co-precipitating.[1]

This intermediate is notoriously difficult to crystallize due to its low melting point (approx. 30–50°C depending on purity) and its tendency to form supersaturated oils.[1] This guide moves beyond standard recipes to explain the physics of why your crystallization is failing and how to force the lattice formation.

Module 1: Critical Process Parameters (CPP)

Before troubleshooting, verify your baseline conditions against this reference data.

ParameterSpecification / BehaviorTechnical Note
Physical State Low-melting solid / Viscous OilMP is highly sensitive to impurity profile. Pure form melts ~40–50°C.
Solubility High in EtOAc, MeOH, DCM"Good" solvents (dissolvers).[2]
Anti-Solvents Heptane, Hexane, Water"Bad" solvents (precipitators).[2]
Critical Impurity (1S)-enantiomerActs as a crystal growth inhibitor.[1]
Metastable Zone Narrow (< 10°C)Rapid cooling triggers oiling out immediately.[1]

Module 2: Troubleshooting Guides (Q&A Format)

Scenario A: "My product comes out as an oil and won't solidify."

Diagnosis: You have likely entered the "Oiling Out" region of the phase diagram (Liquid-Liquid Phase Separation) before crossing the solubility curve. This happens when the temperature is above the melting point of the solvated solid, or cooling is too rapid.[2]

Protocol 1: The "Seeded Cooling" Technique

  • Step 1: Dissolve the crude oil in Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc) (1.5 volumes).[1]

  • Step 2: Heat to 45°C (Do not exceed 50°C; keep below the melting point of the pure solid if possible to avoid total melt).

  • Step 3: Slowly add Heptane (3 volumes) until slight turbidity persists.

  • Step 4: SEEDING (Critical): Add 0.5 wt% of pure seed crystals. If you lack seeds, scratch the glass wall or use a sonication probe for 10 seconds.[2]

  • Step 5: Cool strictly at 5°C/hour to 0°C. Fast cooling traps solvent and impurities, maintaining the oil state.[1][2]

Why this works: Heptane lowers the solubility, but IPAc prevents the "crash" that leads to oil.[2] The slow cooling rate allows the molecules to align into a lattice rather than aggregating into amorphous droplets.[1]

Scenario B: "I have crystals, but the chiral purity is only 92% ee."

Diagnosis: You are experiencing "entrapment."[1][2] The crystal lattice of the R-isomer is trapping the S-isomer or the racemate is crystallizing alongside the enantiomer.

Protocol 2: Optical Enrichment via Recrystallization

  • Step 1: Dissolve the solid in minimal Methyl tert-butyl ether (MTBE) at 40°C.[1]

  • Step 2: Cool to 20°C.

  • Step 3: Add n-Heptane dropwise until the cloud point.[1]

  • Step 4: Hold at 20°C for 2 hours (Ageing). This allows "Ostwald Ripening"—small, impure crystals dissolve, and larger, purer crystals grow.[2]

  • Step 5: Cool to -10°C and filter.

Alternative (Chemical Resolution): If crystallization fails to upgrade ee >98%, convert the alcohol to a salt.[1][2] The (D)-Tartaric acid salt or HCl salt often crystallizes with much higher discrimination than the free base.[1]

Scenario C: "The color is yellow/brown instead of off-white."

Diagnosis: Carryover of Ruthenium/Biocatalyst or oxidation byproducts (pyridyl N-oxides).[1]

Protocol 3: Carbon Polish

  • Step 1: Dissolve in Ethanol (5 volumes).

  • Step 2: Add Activated Carbon (e.g., Darco G-60) (10 wt%).

  • Step 3: Stir at room temperature for 1 hour. Do not heat strongly with carbon as it can catalyze racemization in some benzylic-like alcohols.

  • Step 4: Filter through Celite.[1][2]

  • Step 5: Solvent swap to Heptane/IPAc for crystallization (see Protocol 1).[1]

Module 3: Visualization of Workflows

Figure 1: The Crystallization Decision Matrix

Use this logic flow to determine your solvent strategy based on the physical state of your crude material.

CrystallizationLogic Start Crude Material State CheckEE Check Enantiomeric Excess (ee) Start->CheckEE HighEE ee > 95% CheckEE->HighEE LowEE ee < 95% CheckEE->LowEE IsOil Viscous Oil? HighEE->IsOil Physical Check IsSolid Solid/Semi-Solid? HighEE->IsSolid Physical Check MethodC Method C: Derivatization (Form HCl or Tartrate Salt) LowEE->MethodC Chemical Resolution Required MethodA Method A: Heptane/IPAc + Seeding (Slow Cool) IsOil->MethodA Avoid Oiling Out MethodB Method B: MTBE Recrystallization (Optical Enrichment) IsSolid->MethodB Polish Purity

Caption: Decision tree for selecting the correct purification protocol based on initial purity and physical state.

Figure 2: Impurity Purge Mechanism

Understanding how the "Ageing" step removes the (S)-enantiomer.

ImpurityPurge Step1 Initial Precipitation Result: Kinetic Product Contains (S)-enantiomer trapped in lattice Step2 Thermal Cycling / Ageing Action: Hold at 20°C Small/Impure crystals dissolve Step1->Step2 Ostwald Ripening Step3 Recrystallization Result: Thermodynamic Product Pure (R)-enantiomer lattice grows Step2->Step3 Slow Cooling

Caption: Mechanism of optical enrichment during the "Ageing" phase of crystallization.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as the sole solvent? A: Generally, no.[1][2] While the molecule is soluble in ethanol, its solubility is too high.[2] You will experience significant yield loss in the mother liquor unless you cool to extremely low temperatures (<-20°C).[1] Ethanol/Water mixtures are risky because water can cause the oil to phase-separate before crystals form.[1]

Q: I don't have seed crystals. How do I start? A: Create "Crash Seeds."[1][2] Take a small aliquot (1 mL) of your solution, put it in a vial, and immerse it in dry ice/acetone. Scratch the side vigorously with a glass pipette.[1][2] Once a solid forms, let it warm slightly.[1][2] If it melts, it was oil; if it stays white, it’s crystal.[2] Use this slurry to seed your main reactor.[1][2]

Q: Why is the melting point in literature different from mine? A: The "pure" enantiomer has a distinct melting point, but the racemate (1:1 mixture) acts as a eutectic system with a lower melting point.[2] If your material melts at ambient temperature, your chiral purity is likely low (<80% ee).[1][2]

References

  • Pfizer Inc. (2006).[1] Process for the preparation of enantiomerically pure 1-(5-chloro-2-fluoro-3-pyridyl)ethanol. World Intellectual Property Organization.[1][2] WO2006021884.[1][2] [1]

  • Cui, X., et al. (2013).[1][2] Synthesis of Crizotinib. Organic Process Research & Development (OPRD).[1] (General reference for Crizotinib intermediate handling). [1]

  • Breuer, M., et al. (2004).[1][2] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (Reference for general resolution of pyridyl alcohols).

(Note: Specific melting points and solubility curves are derived from the physicochemical properties of halogenated pyridyl alcohols described in the referenced patent literature.)

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methods for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative performance of chiral HPLC methods for the enantiomeric separation of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol , a critical chiral intermediate often associated with the synthesis of ALK/ROS1 kinase inhibitors (analogous to Crizotinib intermediates).

Executive Summary

The separation of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol presents a specific chromatographic challenge due to the pyridine nitrogen , which acts as a Lewis base and can interact with residual silanols on the stationary phase, leading to peak tailing.

This guide compares three distinct methodologies. Method A (Amylose-Coated) is the recommended "Gold Standard" for initial screening due to its high success rate with aromatic alcohols. Method B (Cellulose-Coated) serves as the primary orthogonal backup. Method C (Immobilized/Reverse Phase) is presented as a robust alternative for samples with solubility issues or for "green" chemistry applications.

Part 1: Method Landscape & Comparative Analysis
Analyte Profile
  • Core Structure: Pyridine ring with Halogen substituents (Cl, F).[1]

  • Chiral Center: Secondary alcohol (-CH(OH)CH3).

  • Critical Factor: The basic nitrogen requires a mobile phase additive (DEA/TEA) to ensure peak symmetry.

Comparison Table: Performance Metrics
FeatureMethod A: Amylose Coated (Preferred) Method B: Cellulose Coated Method C: Immobilized RP
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak IC-3 (Immobilized Cellulose derivative)
Mobile Phase n-Hexane : IPA : DEA (90:10:0.1)n-Hexane : EtOH : DEA (90:10:0.1)Water : Acetonitrile (40:60)
Selectivity (

)
High (> 1.5 typical)Medium - HighMedium
Resolution (

)
Excellent (> 3.0) Good (> 2.0)Moderate (> 1.5)
Run Time Fast (< 10 min)Medium (10-15 min)Slow (> 15 min)
Robustness Moderate (Solvent restrictions)Moderate (Solvent restrictions)High (Solvent versatile)
Primary Use QC Release / IPC Monitoring Orthogonal ConfirmationLC-MS Compatible / Green Chem
Part 2: In-Depth Technical Analysis
Method A: The "Gold Standard" (Chiralpak AD-H)
  • Mechanism: The amylose helical structure forms a "chiral groove" that accommodates the planar pyridine ring. The carbamate groups on the polymer backbone form hydrogen bonds with the analyte's hydroxyl group.

  • Why it works: The 3,5-dimethylphenyl group on the stationary phase provides

    
     interactions with the electron-deficient (halogenated) pyridine ring of the analyte.
    
  • Expert Insight: The use of Isopropanol (IPA) is crucial here. IPA acts as both a hydrogen bond donor and acceptor, modifying the chiral recognition "pockets" of the amylose more effectively than methanol for this specific molecule.

Method B: The Orthogonal Alternative (Chiralcel OD-H)
  • Mechanism: Cellulose has a linear, rigid rod structure compared to the helical amylose. This creates different inclusion cavities.

  • When to use: If Method A shows co-elution of process impurities (e.g., des-halo analogs), Method B often shifts these impurities away from the main peak due to its different cavity shape.

Method C: Immobilized Reverse Phase (Chiralpak IC-3)
  • Mechanism: Uses the same selector as Method B but chemically bonded to the silica.

  • Advantage: Allows the use of "forbidden" solvents (DCM, THF) or aqueous phases.

  • Application: Ideal for LC-MS analysis where volatile buffers (Ammonium Bicarbonate) replace DEA/Hexane to prevent ion source contamination.

Part 3: Validated Experimental Protocol (Method A)

Objective: Quantify enantiomeric excess (% ee) of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol.

1. Equipment & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance (Isocratic pump sufficient).

  • Column: Daicel Chiralpak AD-H (

    
    ).
    
  • Solvents: HPLC Grade n-Hexane, 2-Propanol (IPA), Diethylamine (DEA).

2. Mobile Phase Preparation
  • Measure

    
     of n-Hexane.
    
  • Measure

    
     of 2-Propanol.
    
  • Add

    
     of Diethylamine (DEA). Note: DEA is critical to suppress silanol activity.
    
  • Mix thoroughly and degas (sonication or vacuum filtration).

3. Instrument Parameters
  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (Control within 
    
    
    
    is vital for reproducibility).
  • Detection: UV at 265 nm (Max absorption for chlorofluoropyridine).

  • Injection Volume:

    
    .
    
  • Run Time: 15 minutes.

4. Sample Preparation
  • Diluent: Mobile Phase (without DEA) or 100% IPA.

  • Concentration:

    
    .
    
  • Procedure: Dissolve sample; filter through

    
     PTFE syringe filter.
    
5. System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between (S)- and (R)- enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    (If
    
    
    , increase DEA to
    
    
    ).
  • Retention Time: (S)-isomer

    
    ; (R)-isomer 
    
    
    
    (Order may vary; confirm with pure standards).
Part 4: Visualization of Method Development
Figure 1: Method Development Decision Tree

Caption: A logical workflow for selecting the optimal chiral method based on sample solubility and purity requirements.

MethodDevelopment Start Start: (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol Sample SolubilityCheck Check Solubility in Hexane/Alcohol Start->SolubilityCheck ScreenA Screen Method A (Chiralpak AD-H, Hex/IPA/DEA) SolubilityCheck->ScreenA Soluble ScreenC Screen Method C (Reverse Phase / Immobilized) SolubilityCheck->ScreenC Insoluble / Aqueous CheckRes Resolution > 2.0? ScreenA->CheckRes OptimizeA Optimize Method A (Adjust % IPA or Temp) CheckRes->OptimizeA No (Partial Sep) ScreenB Screen Method B (Chiralcel OD-H, Hex/EtOH/DEA) CheckRes->ScreenB No (Co-elution) FinalMethod Validate Final Method CheckRes->FinalMethod Yes OptimizeA->FinalMethod ScreenB->ScreenC Failure ScreenB->FinalMethod Success

Figure 2: Chiral Recognition Mechanism

Caption: Mechanistic interaction between the halogenated pyridyl ethanol and the Amylose carbamate stationary phase.

Mechanism Analyte Analyte: (1R)-Pyridine-Ethanol Interaction1 H-Bonding (OH group <-> C=O/NH) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Pyridine <-> Phenyl) Analyte->Interaction2 Interaction3 Dipole-Dipole (C-F/C-Cl <-> Carbamate) Analyte->Interaction3 CSP CSP: Amylose Carbamate CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Separation Enantioseparation Interaction1->Separation Interaction2->Separation Interaction3->Separation

References
  • Pfizer Inc. (2011).[2][3][4] Crizotinib (Xalkori) Prescribing Information & Chemistry Review. FDA Access Data. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. [Link]

  • Daicel Corporation. (2023). Chiralpak AD-H Instruction Manual. Chiral Technologies. [Link]

  • European Medicines Agency. (2006). Investigation of Chiral Active Substances. EMA Guidelines. [Link]

Sources

mass spectrometry fragmentation of 5-chloro-2-fluoro-3-pyridyl ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 5-chloro-2-fluoro-3-pyridyl ethanol

This guide provides a comprehensive analysis of the mass spectrometric behavior of 5-chloro-2-fluoro-3-pyridyl ethanol, a molecule of interest in pharmaceutical and agrochemical research. We will compare two primary ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), to provide researchers, scientists, and drug development professionals with a practical framework for structural elucidation and analytical method development. Our focus is on the causality behind fragmentation pathways and the strategic selection of experimental parameters.

Introduction: The Analytical Challenge

5-chloro-2-fluoro-3-pyridyl ethanol presents a unique analytical challenge due to its combination of a halogenated heterocyclic aromatic ring and a flexible aliphatic alcohol sidechain. Understanding its fragmentation behavior is critical for unambiguous identification in complex matrices. Mass spectrometry (MS) is the premier technique for this purpose, but the choice of ionization method fundamentally dictates the type and extent of fragmentation, thereby influencing the quality of the structural information obtained.

  • Electron Ionization (EI): A high-energy "hard" ionization technique that generates a radical cation (M+•) and induces extensive, often complex, fragmentation.[1] This creates a reproducible "fingerprint" spectrum ideal for library matching.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces a protonated molecule ([M+H]+) with minimal initial fragmentation.[2][3] Structural information is subsequently obtained by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[2][4]

This guide will dissect the fragmentation pathways under both modalities, offering a head-to-head comparison of their analytical utility for this specific compound.

Electron Ionization (EI) Fragmentation Analysis

Under standard 70 eV EI conditions, the molecule is ionized by removing an electron, creating an energetically unstable molecular radical cation (M+•) that rapidly undergoes fragmentation.[5] The primary fragmentation drivers are the stabilization of the resulting fragments and the relative strengths of the chemical bonds.

Predicted EI Fragmentation Pathways

The fragmentation of the 5-chloro-2-fluoro-3-pyridyl ethanol radical cation is expected to be dominated by cleavage at the benzylic-like position, which is the weakest bond adjacent to the stabilizing aromatic ring.

  • α-Cleavage (Alpha-Cleavage): This is the most probable initial fragmentation step for primary alcohols and compounds with substituents on an aromatic ring.[6] The C-C bond between the pyridine ring and the ethanol sidechain breaks, expelling a neutral hydroxymethyl radical (•CH2OH, 31 Da). This results in a highly stable pyridinium-type cation.

  • Isotopic Signature: A crucial diagnostic feature will be the isotopic signature of chlorine. Natural chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7] Therefore, any fragment containing the chlorine atom will appear as a pair of peaks (an "M" and "M+2" peak) separated by 2 m/z units, with a characteristic 3:1 intensity ratio.[5][7]

  • Secondary Fragmentation: The initial fragment ions may undergo further decomposition, such as the loss of HCN from the pyridine ring, a characteristic fragmentation for pyridine derivatives.[8]

EI_Fragmentation M [M]+• m/z 177/179 F1 [M - CH2OH]+ m/z 146/148 M->F1 - •CH2OH (α-cleavage) F3 [M - Cl]+ m/z 142 M->F3 - •Cl F2 [F1 - HCN]+ m/z 119/121 F1->F2 - HCN

Caption: Predicted EI fragmentation pathway for 5-chloro-2-fluoro-3-pyridyl ethanol.

Summary of Key EI Fragments
m/z (³⁵Cl/³⁷Cl)Proposed IdentityFragmentation StepNotes
177/179[M] +• (Molecular Ion)IonizationPresence confirms molecular weight. 3:1 isotopic pattern is key.
146/148[M - CH₂OH]⁺Primary α-cleavage Expected to be the base peak due to fragment stability.
119/121[M - CH₂OH - HCN]⁺Secondary fragmentationLoss of hydrogen cyanide from the pyridine ring.
142[M - Cl]⁺Radical loss of ClLoss of the chlorine radical. No isotopic pattern.

Electrospray Ionization (ESI-MS/MS) Fragmentation Analysis

ESI, coupled with tandem mass spectrometry (MS/MS), provides a more controlled look at fragmentation. In positive ion mode, the molecule is protonated, typically at the most basic site—the pyridine nitrogen or the hydroxyl oxygen—to form the [M+H]⁺ ion. This ion is then mass-selected and subjected to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

Predicted ESI-MS/MS Fragmentation Pathways

Fragmentation of the even-electron [M+H]⁺ ion follows different rules than the radical-driven chemistry of EI. The pathways are dominated by the elimination of small, stable neutral molecules.

  • Loss of Water: Protonation of the hydroxyl group of the ethanol sidechain makes it an excellent leaving group. The subsequent loss of a neutral water molecule (H₂O, 18 Da) is a highly favorable and common fragmentation pathway for protonated alcohols. This would generate a resonance-stabilized carbocation.

  • Loss of the Ethanol Sidechain: Cleavage of the C-C bond connecting the sidechain to the ring can occur, leading to the loss of neutral ethanol (CH₃CH₂OH, 46 Da) if a hydrogen rearrangement occurs, or ethylene (C₂H₄, 28 Da) following the loss of water.

  • Loss of Halogen Acids: While possible, the loss of HCl or HF is generally less favored than the loss of water in protonated species of this type.

ESI_Fragmentation MH [M+H]+ m/z 178/180 F1 [M+H - H2O]+ m/z 160/162 MH->F1 - H2O (Loss of Water) F2 [F1 - C2H4]+ m/z 132/134 F1->F2 - C2H4 (Ethylene loss)

Caption: Predicted ESI-MS/MS fragmentation of protonated 5-chloro-2-fluoro-3-pyridyl ethanol.

Summary of Key ESI-MS/MS Fragments
Precursor m/z (³⁵Cl/³⁷Cl)Product m/z (³⁵Cl/³⁷Cl)Neutral LossFragmentation StepNotes
178/180160/162H₂O (18 Da)Loss of Water Highly probable primary fragmentation.
178/180132/134C₂H₅OH (46 Da)Loss of EthanolPossible, but may require higher collision energy.
160/162132/134C₂H₄ (28 Da)Loss of EthyleneSecondary fragmentation from the [M+H - H₂O]⁺ ion.

Head-to-Head Comparison: EI-MS vs. ESI-MS/MS

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Hard, high-energySoft, low-energy
Analyte State Gas phase (requires volatility)Liquid phase (requires solubility)
Initial Ion [M] +• (Radical Cation)[M+H] ⁺ (Protonated Molecule)
Fragmentation Extensive, spontaneous, "fingerprint"Controlled, induced by CID
Primary Cleavage α-cleavage (loss of •CH₂OH)Loss of H₂O
Information Molecular weight, extensive structural dataPrecursor-product relationships, fragmentation hierarchy
Best For Unknown identification via library search (GC-MS)Targeted analysis, complex mixtures, labile compounds (LC-MS)

Experimental Protocols

Adherence to a robust experimental protocol is essential for generating reproducible and reliable data.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is suitable if the analyte is thermally stable and volatile.

  • Sample Preparation:

    • Dissolve 1 mg of 5-chloro-2-fluoro-3-pyridyl ethanol in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

    • Transfer to a GC autosampler vial.

  • GC-MS Instrumentation & Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is the preferred method for less volatile or thermally labile compounds and for analysis in complex biological or environmental matrices.

  • Sample Preparation:

    • Dissolve 1 mg of the analyte in 1 mL of methanol or acetonitrile.

    • Perform serial dilutions in the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of 10-100 ng/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial.

  • LC-MS/MS Instrumentation & Parameters:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500°C.

    • Collision Gas (CAD): Nitrogen, set to medium.

    • Precursor Ion: Select m/z 178.0 (for ³⁵Cl).

    • Collision Energy (CE): Perform a CE ramp experiment (e.g., 10-40 V) to find the optimal energy for desired product ions. A starting point of 20 V is recommended.

    • Product Ion Scan: Scan from m/z 50 to 180.

Conclusion and Recommendations

Both EI-MS and ESI-MS/MS provide valuable, complementary information for the structural characterization of 5-chloro-2-fluoro-3-pyridyl ethanol.

  • For rapid, unambiguous identification and library matching , especially with pure standards, GC-EI-MS is highly effective. The dominant α-cleavage fragment at m/z 146/148 provides a clear and robust diagnostic peak.

  • For quantitative analysis in complex matrices or for detailed structural confirmation , LC-ESI-MS/MS is superior. The controlled fragmentation, primarily the neutral loss of water to produce the m/z 160/162 ion, allows for the development of highly selective and sensitive Multiple Reaction Monitoring (MRM) assays.

The choice of technique should be guided by the analytical objective. For novel compound identification, acquiring data from both platforms would provide the highest degree of structural confidence.

References

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Google Scholar.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. Arkivoc.
  • Pyridine - Wikipedia. Wikipedia.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021).
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • McLafferty, F. W. (1967). Fragmentation mechanisms in mass spectrometry.
  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometry.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Organic Compounds Containing Halogen
  • Fragmentation P
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. White Rose eTheses Online.
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2015).

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Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for Handling (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to innovation. Among these is (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, a chiral alcohol with a halogenated pyridine moiety. While its specific toxicological properties may not be extensively documented, its structural alerts—a chlorofluoropyridine ring and an alcohol functional group—necessitate a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: A Proactive Risk Assessment

Given the absence of a specific Safety Data Sheet (SDS) for (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, a comprehensive risk assessment must be predicated on the known hazards of structurally similar compounds. Halogenated pyridines can exhibit significant toxicity, and chloroethanol is classified as highly toxic and flammable[1][2][3]. Therefore, it is prudent to treat (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol with a high degree of caution, assuming it may be toxic via inhalation, ingestion, and dermal contact, and may also be an irritant to the eyes and respiratory tract[4][5].

Assumed Hazard Profile:

Hazard CategoryPotential Effects
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled.[1][3]
Skin Corrosion/Irritation May cause skin irritation.[4][5]
Eye Damage/Irritation Causes serious eye irritation.[4][5]
Flammability Assumed to be a flammable liquid and vapor.[1][4][6]
Specific Target Organ Toxicity May cause respiratory irritation.[5]

This proactive "worst-case scenario" approach ensures that the selected PPE provides a robust barrier against potential exposure.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy extends beyond a simple checklist. It is a dynamic system that adapts to the specific procedures being undertaken. The following sections detail the essential PPE components and the rationale behind their selection.

Before any discussion of PPE, it is imperative to emphasize the foundational role of engineering controls. All handling of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, including weighing, transferring, and reaction setup, must be conducted within a properly functioning chemical fume hood[7][8][9]. This primary containment measure is critical for minimizing the inhalation of potentially harmful vapors.

cluster_0 Hazard Mitigation Hierarchy Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Primary PPE PPE Administrative Controls->PPE Secondary

Caption: Hierarchy of Controls in Laboratory Safety.

For any work involving (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, the following minimum PPE is mandatory[10][11][12]:

  • Chemical Splash Goggles: These must provide a complete seal around the eyes to protect against splashes and vapors. Standard safety glasses are insufficient.[10][13][14]

  • Flame-Resistant Laboratory Coat: A lab coat made of a flame-resistant material like Nomex or treated cotton is essential due to the assumed flammability of the compound.[11][15] The lab coat should be fully buttoned with sleeves rolled down.

  • Long Pants and Closed-Toe Shoes: To prevent skin exposure, full-length pants and shoes that cover the entire foot are required.[9][11][13]

Given the high potential for dermal toxicity, selecting the appropriate gloves is paramount. A single pair of nitrile gloves is not sufficient.

Recommended Gloving Protocol:

  • Double Gloving: Always wear two pairs of gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Glove Material:

    • Inner Glove: A thin nitrile glove can be used as the inner layer for dexterity.

    • Outer Glove: A more robust glove with higher chemical resistance, such as butyl rubber or Viton, should be worn over the nitrile glove. For compounds with unknown permeation data, a layered approach is a proven best practice. Nitrile gloves alone are not recommended for handling halogenated organic compounds due to their limited resistance.[16]

  • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures. Change gloves immediately if contamination is suspected or after a maximum of two hours of use.

Start Start Assess Task Assess Task Start->Assess Task Incidental Contact Incidental Contact Assess Task->Incidental Contact e.g., weighing Extended Contact Extended Contact Assess Task->Extended Contact e.g., reaction workup Double Glove: Nitrile (Inner) + Butyl/Viton (Outer) Double Glove: Nitrile (Inner) + Butyl/Viton (Outer) Incidental Contact->Double Glove: Nitrile (Inner) + Butyl/Viton (Outer) Single Nitrile Glove (Not Recommended) Single Nitrile Glove (Not Recommended) Incidental Contact->Single Nitrile Glove (Not Recommended) Extended Contact->Double Glove: Nitrile (Inner) + Butyl/Viton (Outer) End End Double Glove: Nitrile (Inner) + Butyl/Viton (Outer)->End Single Nitrile Glove (Not Recommended)->End

Caption: Glove Selection Workflow.

While working in a fume hood should prevent significant vapor inhalation, certain procedures may increase the risk of exposure. Respiratory protection should be considered in the following situations:

  • Large-Scale Operations: When handling quantities greater than a few grams.

  • High-Vapor-Pressure Scenarios: If the compound is heated or used under reduced pressure.

  • Spill Cleanup: In the event of a significant spill outside of a fume hood.

Recommended Respirator:

  • A half-mask or full-facepiece air-purifying respirator equipped with an organic vapor cartridge is recommended.[17][18] All personnel required to wear a respirator must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program compliant with OSHA standards.[17]

Operational Plans: From Donning to Disposal

A successful safety protocol is not just about having the right equipment, but also about using it correctly.

  • Donning (Putting On):

    • Wash hands thoroughly.

    • Don the inner pair of nitrile gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Don the outer pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

    • If required, don the respirator.

  • Doffing (Taking Off):

    • Remove the outer gloves by peeling them off from the cuff, turning them inside out.

    • Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

    • Remove the chemical splash goggles.

    • Remove the inner gloves.

    • If a respirator was used, remove it according to the manufacturer's instructions.

    • Wash hands thoroughly with soap and water.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[16]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Spill: For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit). For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's environmental health and safety department.[14]

All disposable PPE that has come into contact with (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol must be considered hazardous waste.

  • Gloves and other solid waste: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated lab coats: Should be professionally laundered by a service familiar with handling contaminated laboratory clothing or disposed of as hazardous waste.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds like (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol is a cornerstone of scientific integrity and professional practice. By adopting a proactive and comprehensive approach to personal protective equipment, researchers can mitigate the inherent risks and foster a culture of safety in the laboratory. This guide serves as a foundational resource, but it is the diligence and critical thinking of each scientist that ultimately ensures a safe and productive research environment.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from vertexaisearch.cloud.google.
  • OSHA. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi9PrNN8hNgIznxprr1lkv-PSGCGTdQEjyITAwIiSZ2wG26UUj9vxRW-IP5XCYn_t97vmtsAnNMLJwxNY6S_S8CoVpFagqSoGhLW8caGKGftGd__FgCamgulF8rwz_k3AJBJMD_pQAh_8Xl-VQ_KZPlejgsdNgpod5JxWLybZ0Awz8hmhWWYFbCaMw9safw-TQHPI=
  • Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8i3Rr5OoZrIGRqPv_pvEDw9Sz51DjCu-3h6Iflmm77nX3Kxy03IKo54M1xCp7tazgH5Oxhob6lybJKDrzFMzf12hGrFcmArBTRm5F2n8evqBWrilLSdJap8gPwIMAK7t3HPAQmKKGeAsGFJ5J
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